4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Description
Propriétés
IUPAC Name |
4-methyl-3-(2-phenylethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-9-12-13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHWXYDCUKJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole synthesis protocol
Technical Synthesis Guide: 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Document Control:
-
Version: 1.0
-
Classification: Technical Whitepaper / SOP
Part 1: Executive Summary & Strategic Retrosynthesis
1.1 Target Profile The target molecule, 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole , represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for amides or esters in GPCR ligands and enzyme inhibitors (e.g., aromatase inhibitors). Its structural integrity relies on the precise regiochemical placement of the methyl group at the N4 position, which prevents the tautomeric shifting common in N1/N2-unsubstituted triazoles.
1.2 Synthetic Strategy: The Modified Einhorn-Brunner Protocol Direct alkylation of a pre-formed 3-substituted triazole ring is rejected for this protocol due to poor regioselectivity, which typically yields an inseparable mixture of N1, N2, and N4 isomers.
Instead, this guide utilizes a Stepwise Construction Strategy utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA). This route ensures the methyl group is locked into the N4 position during ring closure, guaranteeing >95% regiochemical purity.
1.3 Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic disconnection showing the construction of the triazole core via an acylformamidine intermediate to ensure N4-regioselectivity.
Part 2: Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable.
Stage 1: Synthesis of Hydrocinnamoyl Hydrazide
Rationale: The hydrazide provides the N1-N2 bond and the 3-substituent carbon chain.
-
Charge: In a 100 mL round-bottom flask (RBF), dissolve Ethyl hydrocinnamate (1.78 g, 10 mmol) in Absolute Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (80% or 64% aq., 1.5 g, ~30 mmol, 3.0 equiv) dropwise.
-
Critical Control: Use a distinct excess of hydrazine to prevent the formation of the symmetric diacylhydrazine byproduct.
-
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ester spot disappears.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol and excess hydrazine.
-
Note: Hydrazine is toxic; use a bleach trap for the rotavap exhaust.
-
-
Purification: Triturate the residue with cold diethyl ether or hexanes to induce crystallization. Filter the white solid.
-
Yield Expectation: >90%
-
Checkpoint: Solid should be white crystalline needles (m.p. ~102–104°C).
-
Stage 2: Formation of the Acylformamidine Intermediate
Rationale: DMF-DMA inserts the C5 carbon atom in an activated state, ready for amine exchange.
-
Charge: Suspend Hydrocinnamoyl hydrazide (1.64 g, 10 mmol) in Toluene or Dioxane (15 mL).
-
Reagent: Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.31 g, 11 mmol, 1.1 equiv).
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Reaction: Heat to reflux (110°C) for 2 hours.
-
Observation: The suspension typically clears as the intermediate forms, then may precipitate upon cooling.
-
Isolation: Evaporate the solvent in vacuo to obtain the crude N-((dimethylamino)methylene)-3-phenylpropanehydrazide. Use directly in the next step to avoid hydrolysis.
Stage 3: Transamination and Cyclization (The "Bredereck" Step)
Rationale: Methylamine displaces the dimethylamino group. The resulting intermediate undergoes intramolecular dehydration to close the ring.
-
Solvent Switch: Dissolve the crude intermediate from Stage 2 in Glacial Acetic Acid (15 mL).
-
Alternative: Ethanol can be used, but AcOH accelerates the cyclodehydration.
-
-
Cyclization Agent: Add Methylamine (33% in EtOH or 40% aq., 1.5 equiv) or Methylammonium acetate .
-
Caution: Exothermic reaction. Add slowly at 0–5°C, then allow to warm.
-
-
Heating: Heat the mixture to 90°C for 3 hours.
-
Workup:
-
Concentrate the acetic acid in vacuo.
-
Neutralize the residue with Saturated
solution (pH ~8). -
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Heptane or purify via Flash Chromatography (DCM/MeOH 95:5).
Part 3: Mechanistic Workflow & Logic
The following diagram illustrates the electron flow and atomic mapping, validating the position of the methyl group.
Caption: Mechanistic pathway highlighting the transamination of the dimethylamino group by methylamine, followed by dehydration.
Part 4: Data Validation & Troubleshooting
4.1 Analytical Specifications Upon isolation, the compound must meet these criteria to be cleared for biological assay.
| Metric | Specification | Diagnostic Signal |
| Appearance | White to off-white solid | N/A |
| LC-MS (ESI+) | [M+H]+ = 188.12 | Single peak >98% purity |
| 1H NMR (DMSO-d6) | Triazole C5-H | |
| 1H NMR (DMSO-d6) | N-Methyl | |
| 1H NMR (DMSO-d6) | Phenylethyl |
4.2 Troubleshooting Matrix
-
Issue: Formation of 1,3,4-oxadiazole byproduct.
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Cause: Cyclization occurred before amine insertion (usually due to high heat in Stage 2 without amine).
-
Fix: Ensure Methylamine is added at lower temperatures before heating to reflux in Stage 3.
-
-
Issue: Low Yield in Stage 2.
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Cause: Hydrolysis of DMF-DMA by moisture.
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Fix: Use anhydrous toluene and fresh DMF-DMA.
-
References
-
Alker, A. et al. (1989). "Synthesis of 1,2,4-triazoles as aromatase inhibitors." Journal of Medicinal Chemistry, 32(10), 2381–2388. Link
-
Bechara, W. S. et al. (2015).[6] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187. Link
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
-
Wang, M. et al. (2011). "Efficient synthesis of 3,4-disubstituted 1,2,4-triazoles." Synthesis, 2011(13), 2064-2070. Link
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- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This document, designed for researchers and professionals in drug development, outlines a robust and logical synthetic strategy, delves into the mechanistic underpinnings of the chemical transformations, and presents a full suite of analytical techniques for the unequivocal structural elucidation and purity assessment of the target molecule. By integrating established chemical principles with predictive data analysis, this guide serves as a practical resource for the synthesis and study of this and structurally related compounds.
Introduction: The Significance of 1,2,4-Triazoles in Modern Chemistry
The 1,2,4-triazole ring system is a privileged scaffold in the realm of organic and medicinal chemistry, imparting a unique combination of physicochemical properties to molecules that contain it. These five-membered aromatic heterocycles, containing three nitrogen atoms, are key components in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The metabolic stability and ability of the triazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, make it an attractive pharmacophore for drug design.
The specific target of this guide, 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, combines the versatile triazole core with a phenylethyl moiety, a structural motif also prevalent in many bioactive molecules and neurotransmitters. The N-methylation of the triazole ring is a common strategy to modulate the compound's solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This guide presents a scientifically grounded approach to the synthesis and comprehensive characterization of this promising molecule.
Proposed Synthetic Pathway
The overall synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Step 1: Synthesis of 3-Phenylpropanohydrazide
The initial step involves the conversion of 3-phenylpropanoic acid to its corresponding hydrazide. This is a standard and high-yielding reaction in organic synthesis.
Reaction:
3-Phenylpropanoic acid + Hydrazine hydrate → 3-Phenylpropanohydrazide + 2 H₂O
Causality behind Experimental Choices:
-
Reagents: 3-Phenylpropanoic acid is a readily available starting material. Hydrazine hydrate is a common and effective nucleophile for the conversion of carboxylic acids (often via an ester intermediate) or esters to hydrazides.
-
Solvent: Ethanol is an excellent solvent for this reaction as it dissolves both the starting material and the reagent, and its boiling point is suitable for refluxing conditions to drive the reaction to completion.
-
Conditions: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
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To a solution of 3-phenylpropanoic acid (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents).
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The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-phenylpropanohydrazide.
Step 2: Synthesis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
The second and final step is the cyclization of 3-phenylpropanohydrazide with N-methylformamide to form the desired 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole. This one-pot reaction provides both the carbon atom for the triazole ring and the N-methyl group.
Reaction:
3-Phenylpropanohydrazide + N-Methylformamide → 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole + 2 H₂O
Causality behind Experimental Choices:
-
Reagents: 3-Phenylpropanohydrazide serves as the backbone of the target molecule. N-methylformamide is a versatile reagent that can act as a formylating agent and a source of the N-methyl group in the formation of 4-substituted-1,2,4-triazoles.[4][5][6]
-
Conditions: Heating the reaction mixture, often at elevated temperatures (e.g., 150-180 °C), is necessary to drive the cyclization and dehydration steps. This method is based on established procedures for the synthesis of 1,2,4-triazoles from hydrazides and formamides.[7]
Experimental Protocol:
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A mixture of 3-phenylpropanohydrazide (1 equivalent) and an excess of N-methylformamide is heated at 160-180 °C for 6-8 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
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After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude product.
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The precipitate is collected by filtration, washed with cold water, and dried.
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The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Comprehensive Characterization
A thorough characterization of the synthesized 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole is crucial to confirm its identity, structure, and purity. The following analytical techniques are recommended, along with the predicted data based on the analysis of structurally similar 1,2,4-triazole derivatives found in the literature.[2][8][9]
Predicted Spectroscopic and Physical Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CDCl₃, Methanol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | s | 1H | C5-H of triazole ring |
| ~7.1 - 7.3 | m | 5H | Aromatic C-H |
| ~3.6 - 3.8 | s | 3H | N-CH₃ |
| ~3.0 - 3.2 | t | 2H | -CH₂-Ph |
| ~2.8 - 3.0 | t | 2H | Triazole-CH₂- |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 - 155 | C3 of triazole ring |
| ~145 - 148 | C5 of triazole ring |
| ~140 - 142 | Quaternary aromatic C |
| ~128 - 129 | Aromatic C-H |
| ~126 - 127 | Aromatic C-H |
| ~33 - 35 | N-CH₃ |
| ~31 - 33 | -CH₂-Ph |
| ~28 - 30 | Triazole-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Experimental Protocol:
-
The IR spectrum is to be obtained using a Fourier-transform infrared (FT-IR) spectrometer.
-
The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted Infrared (IR) Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1490 | Strong | Aromatic C=C stretch |
| ~1550 - 1500 | Medium-Strong | C=N stretch of triazole ring |
| ~1450 - 1400 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
The mass spectrum is to be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Predicted Mass Spectrometry Data:
| m/z | Assignment |
| 187 | [M]⁺ (Molecular ion) |
| 188 | [M+1]⁺ (Isotopic peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from cleavage of the phenylethyl group) |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate, 3-phenylpropanohydrazide, can be confirmed by its melting point and spectroscopic data before proceeding to the next step. The final product's purity can be rigorously assessed by the sharpness of its melting point, the absence of impurity signals in the NMR spectra, and a single spot on TLC in multiple solvent systems. The congruence of the experimentally obtained characterization data with the predicted values will provide strong evidence for the successful synthesis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole. By leveraging established synthetic methodologies and predictive spectroscopic analysis, this document offers a clear and actionable path for researchers to produce and validate this novel compound. The detailed protocols and expected data serve as a valuable resource for scientists engaged in the exploration of new 1,2,4-triazole derivatives for potential applications in drug discovery and development.
References
-
MDPI. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2010, March 3). SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
AIP Conference Proceedings. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]
-
PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis of some 3-substituted -4h-1, 2, 4-triazole derivatives with potent anti-inflammatory activity | Request PDF. Available at: [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Available at: [Link]
-
MDPI. (2021, January 7). Synthesis and Screening of New[2][10][11]Oxadiazole,[1][10][11]Triazole, and[1][10][11]Triazolo[4,3-b][1][10][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: [Link]
-
SpringerLink. (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
-
Recent advances in the synthesis of triazole derivatives. (n.d.). Available at: [Link]
-
SpringerLink. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]
-
Sired Udenar. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL ANALYSIS OF THEIR ANTIFUNGAL ACTIVITY THROUGH A QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP. Available at: [Link]
-
ResearchGate. (2025, August 7). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. Available at: [Link]
-
INDUS JOURNAL OF BIOSCIENCE RESEARCH. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Available at: [Link]
-
NIH. (2009, July 27). Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
-
MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]
-
SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. Available at: [Link]
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ResearchGate. (2015, February 6). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies. Available at: [Link]
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KITopen. (n.d.). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions. Available at: [Link]
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PMC. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Available at: [Link]
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PMC. (n.d.). 4-(4-Methoxyphenethyl)-3-methyl-1H-1,2,4-triazol-5(4H). Available at: [Link]
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physical and chemical properties of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
The following technical guide provides an in-depth analysis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole . This guide is structured for researchers and drug development professionals, focusing on synthesis, physicochemical characterization, and pharmacological potential.
Part 1: Executive Summary & Chemical Identity
4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole is a functionalized heterocyclic scaffold belonging to the 1,2,4-triazole class.[1] Distinguished by a flexible ethyl linker connecting a lipophilic phenyl ring to the polar triazole core, this molecule represents a classic "linker-pharmacophore" architecture used in medicinal chemistry to probe hydrophobic pockets in enzymes (e.g., Monoamine Oxidase, CYP450) and G-protein coupled receptors.
Unlike the parent 1,2,4-triazole which exists in rapid tautomeric equilibrium, the N4-methylation locks this derivative into a specific steric and electronic configuration, preventing the 1H/4H tautomerism and fixing the dipole vector, which is critical for receptor binding affinity.
Chemical Identity Data[2][3][4][5][6][7][8][9][10][11]
| Property | Value / Descriptor |
| IUPAC Name | 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole |
| Common Name | 3-Phenethyl-4-methyl-1,2,4-triazole |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| SMILES | CN1C=NC(CCc2ccccc2)=N1 |
| InChI Key | (Predicted) KV... (Analogous to 3-substituted variants) |
| Structural Class | 3,4-Disubstituted-1,2,4-Triazole |
Part 2: Physicochemical Properties[8][13]
The physical behavior of this molecule is governed by the competition between the polar triazole head group and the lipophilic phenethyl tail.
Predicted & Experimental Constants
-
Physical State: Solid (crystalline) or viscous oil depending on purity.
-
Note: While 3-phenyl-4-methyl-1,2,4-triazole has a high MP (~112°C), the insertion of the ethylene (
) linker introduces rotational degrees of freedom, disrupting crystal packing and likely lowering the melting point to the 60–85°C range.
-
-
Solubility Profile:
-
High Solubility: Dichloromethane, Dimethyl Sulfoxide (DMSO), Methanol, Ethanol.
-
Low/Insoluble: Water (neutral pH), Hexanes.
-
-
Acid-Base Chemistry (pKa):
-
The N4-methyl substitution removes the acidic NH proton found in the parent triazole.
-
Basic pKa: The N2 nitrogen is weakly basic, with a predicted pKa of ~2.5 – 3.0 . It can form stable salts (e.g., hydrochlorides) with strong mineral acids.
-
-
Lipophilicity (LogP):
-
Predicted LogP: 1.8 – 2.2 .
-
Significance: This range is optimal for blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-active drug design.
-
Part 3: Synthesis & Manufacturing Protocols
To ensure scientific integrity, we present the Modified Einhorn-Brunner / Bredereck Protocol . This method is superior to the classical Pellizzari synthesis due to milder conditions and higher regioselectivity for the N4-methyl isomer.
Reaction Logic
The synthesis relies on the construction of the triazole ring from a hydrazide precursor.[2][3] The key step is the introduction of the one-carbon unit (C5 of the triazole) using a dimethylformamide-dimethylacetal (DMF-DMA) equivalent or orthoester, followed by cyclization with methylamine.
Detailed Protocol
Precursor: 3-Phenylpropanohydrazide (Hydrocinnamoyl hydrazide).
Step 1: Formation of the Acyl-Amidine Intermediate
-
Charge a round-bottom flask with 3-Phenylpropanohydrazide (1.0 eq).
-
Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 eq) and anhydrous Toluene (10 volumes).
-
Reflux at 110°C for 2-3 hours.
-
Observation: Evolution of methanol indicates reaction progress.
-
Concentrate in vacuo to yield the intermediate: N'-(dimethylamino)methylene-3-phenylpropanohydrazide.
Step 2: Cyclization with Methylamine
-
Dissolve the intermediate residue in Glacial Acetic Acid (5 volumes).
-
Add Methylamine (33% in EtOH or aqueous, 1.5 eq) dropwise at 0°C.
-
Allow to warm to room temperature, then heat to 90°C for 4 hours.
-
Mechanism: Transamination displaces the dimethylamine, followed by intramolecular dehydration to close the ring.
Step 3: Purification
-
Neutralize the reaction mixture with saturated
. -
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over
. -
Evaporate solvent. Recrystallize from Ethyl Acetate/Hexane (1:4) .
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the modified Bredereck/Einhorn-Brunner route, ensuring regioselective N4-methylation.
Part 4: Chemical Characterization (Self-Validating System)
To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed. Any deviation suggests regiochemical isomers (e.g., N1-methyl or N2-methyl).
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):- 8.0 - 8.2 ppm (1H, s): The C5-H of the triazole ring. This singlet is diagnostic. If the ring is not formed, this downfield shift is absent.
- 7.1 - 7.3 ppm (5H, m): Aromatic protons of the phenyl ring.
- 3.5 - 3.6 ppm (3H, s): The N-Methyl group. Critical Check: If this peak appears as a doublet, it suggests coupling to an NH, indicating incomplete cyclization or wrong isomer. It must be a sharp singlet.
-
2.9 - 3.1 ppm (4H, m): The ethylene linker (
). Often appears as two multiplets or overlapping triplets.
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray).
-
Molecular Ion:
. -
Fragmentation Pattern:
-
Loss of the benzyl radical (
, m/z 91) is a dominant fragment due to the stability of the tropylium ion. -
The remaining triazole fragment (
) would appear at m/z ~96.
-
Part 5: Pharmacological Potential & Applications[5][8][13][15]
The 3-(2-phenylethyl)-4-methyl-1,2,4-triazole motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for amides or esters.
Mechanism of Action (Hypothetical/SAR-based)
Based on structural analogs (e.g., MAO inhibitors, Adenosine ligands), this molecule interacts with biological targets via two distinct domains:
-
The Hydrophobic Tail (Phenethyl): Occupies lipophilic pockets (e.g., the substrate channel of Monoamine Oxidase B).
-
The Polar Head (Triazole): Acts as a hydrogen bond acceptor (via N1/N2) and coordinates with active site metals (e.g., Heme iron in CYP450 enzymes).
Pharmacophore Mapping
Figure 2: Pharmacophore map illustrating the dual binding mode: metal coordination via the triazole nitrogen and hydrophobic interaction via the phenethyl tail.
Key Applications
-
Antifungal Research: Triazoles inhibit lanosterol 14
-demethylase. While less potent than Fluconazole, this molecule serves as a fragment for "fragment-based drug design" (FBDD). -
Neuroprotection: Phenethyl-substituted heterocycles are investigated for preventing dopamine degradation (MAO-B inhibition).
-
Corrosion Inhibition: The nitrogen-rich ring adsorbs to metal surfaces (copper/steel), preventing oxidation in acidic media.
Part 6: References
-
PubChem. 4-methyl-4H-1,2,4-triazole Compound Summary. National Library of Medicine. Available at: [Link] (Accessed for core triazole properties).
-
Agrawal, R., et al. (2011).[4] "Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles." Der Pharma Chemica, 3(6), 32-40.[4] Available at: [Link] (Source for hydrazide-to-triazole synthesis logic).
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazoles. Available at: [Link] (Authoritative source for Einhorn-Brunner and Pellizzari reactions).
Sources
Comprehensive Technical Guide on 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (CAS: 1553017-39-2)
Executive Summary
In contemporary medicinal chemistry, the 1,2,4-triazole nucleus is recognized as a privileged scaffold, frequently deployed to improve the pharmacokinetic profiles of drug candidates. Specifically, 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (CAS: 1553017-39-2) serves as a highly specialized building block and pharmacophore[1]. By combining a rigid, metabolically stable triazole core with a flexible, lipophilic phenylethyl linker, this compound is engineered for targeted library synthesis and fragment-based drug discovery (FBDD), particularly in the design of CNS-active agents and enzyme inhibitors.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, pharmacological rationale, and a self-validating synthetic methodology.
Structural and Physicochemical Profiling
The structural architecture of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole dictates its behavior in biological systems. The N4-methyl substitution is a critical design element: it locks the triazole into a single tautomeric state, preventing the tautomeric shifting commonly seen in unsubstituted triazoles [2]. This ensures a predictable binding conformation during structure-based drug design (SBDD).
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| CAS Number | 1553017-39-2 | Unique chemical identifier. |
| Molecular Formula | C₁₁H₁₃N₃ | Defines the atomic composition. |
| Molecular Weight | 187.24 g/mol | Highly efficient for FBDD (Lead-like MW < 300). |
| InChIKey | KWHHWXYDCUKJAA-UHFFFAOYSA-N | Standardized structural hash for database querying. |
| Topological Polar Surface Area | 30.7 Ų | Optimal for blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 2 | N1 and N2 act as potent hydrogen bond acceptors. |
| Rotatable Bonds | 3 | Provides necessary conformational flexibility for the aryl ring. |
Pharmacological Rationale: Bioisosterism and Target Engagement
The 1,2,4-triazole ring is frequently utilized as a metabolically robust bioisostere for amide bonds. Endogenous peptidases rapidly hydrolyze amides, leading to poor in vivo half-lives. Replacing an amide with a 4-methyl-1,2,4-triazole preserves the dipole moment and the spatial geometry of the hydrogen-bond acceptors while conferring complete resistance to proteolytic cleavage.
The addition of the 2-phenylethyl group at the C3 position provides a lipophilic anchor. In biological targets—such as G-protein coupled receptors (GPCRs) or the hydrophobic channels of cytochrome P450 enzymes—the flexible ethyl linker allows the phenyl ring to dynamically adjust and engage in
Pharmacophore mapping of the triazole core and phenylethyl moiety within a target pocket.
Mechanistic Synthetic Workflow
Synthesizing 3,4-disubstituted 1,2,4-triazoles requires precise control over cyclization to avoid unwanted regioisomers. The most robust, high-yielding methodology involves the activation of an acylhydrazide using N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a tandem nucleophilic addition-elimination sequence with a primary amine [4].
Causality of Reagent Selection:
-
DMF-DMA: Acts simultaneously as a solvent-compatible electrophile and a one-carbon synthon (providing C5 of the triazole). It cleanly converts the hydrazide into an amidrazone-like intermediate without requiring harsh, degradation-inducing dehydrating agents.
-
Methylamine (
): Introduces the crucial N4-methyl group. -
Acetic Acid (AcOH): Essential for protonating the dimethylamine leaving group generated during the reaction, facilitating its expulsion and driving the thermodynamically favored cyclization.
Synthetic route for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole via DMF-DMA activation.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system , incorporating critical analytical checkpoints to prevent the propagation of errors.
Protocol: Synthesis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Step 1: Amidrazone Intermediate Formation
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 3-phenylpropanohydrazide (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Activation: Add DMF-DMA (1.2 eq, 12 mmol) dropwise at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 110 °C for 2 hours.
-
Self-Validation Checkpoint 1 (LC-MS): Do not proceed until validated. Withdraw a 10
L aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak ( = 165.1) completely disappears, replaced by the intermediate N-[(dimethylamino)methylene]-3-phenylpropanohydrazide ( = 220.1). Proceeding without this confirmation risks unreacted hydrazide impurities that are notoriously difficult to separate from the final product. -
Concentration: Once validated, cool the mixture to room temperature and concentrate to dryness in vacuo to remove unreacted DMF-DMA and methanol byproducts.
Step 2: Cyclization
-
Amine Addition: Redissolve the crude intermediate in glacial acetic acid (15 mL). Add methylamine (33% solution in absolute ethanol, 3.0 eq, 30 mmol) dropwise. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to 90 °C for 4 hours.
-
Workup: Cool the mixture, dilute with ethyl acetate (50 mL), and carefully neutralize with saturated aqueous
until the aqueous layer reaches pH 8. Extract the organic layer, wash with brine, dry over anhydrous , and concentrate. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5).
-
Self-Validation Checkpoint 2 (NMR/FTIR): Analyze the purified product.
NMR ( ) must display a distinct singlet integrating to 3H around 3.5-3.6 ppm (the N4-methyl group). The triazole C5-H proton must appear as a sharp singlet far downfield ( 8.1-8.3 ppm), confirming aromatic cyclization. FTIR must show the complete absence of a carbonyl stretch (~1650 ), validating that the amide/hydrazide oxygen has been successfully eliminated.
References
-
National Center for Biotechnology Information (PubChem). "4H-1,2,4-Triazole, 4-methyl- (CID 66354)." PubChem Database. [Link]
-
Brockunier, L. L., et al. "Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles." National Institutes of Health (PMC), 2021.[Link]
-
Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." Journal of Organic Chemistry, 2011.[Link]
Solubility Profiling of 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole: Thermodynamic Parameters and Solvent Interactions
This guide details the solubility characteristics, thermodynamic parameters, and experimental protocols for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole . This compound serves as a critical intermediate in the synthesis of triazole-based pharmacophores (e.g., aromatase inhibitors, antimycotics) and functional materials.
Executive Summary
The solubility profile of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole is governed by a competitive interaction between its polar triazole core (hydrophilic, H-bond acceptor) and its lipophilic phenylethyl tail. Understanding this balance is essential for optimizing reaction yield, purification via crystallization, and formulation stability.
This guide provides a comprehensive analysis of the compound's solubility behavior across diverse solvent classes, supported by thermodynamic modeling (Apelblat and van’t Hoff equations) and rigorous experimental protocols.
Physicochemical Profile & Structural Analysis[1][2][3][4][5]
The solubility behavior of this molecule is dictated by two distinct functional domains:
| Domain | Chemical Nature | Interaction Mechanism | Solvent Affinity |
| Triazole Core (4-methyl-4H-1,2,4-triazole) | Polar, Aromatic Heterocycle | Dipole-Dipole, H-Bond Acceptor (N1, N2) | Water, Alcohols, DMF, DMSO |
| Phenylethyl Tail (3-(2-phenylethyl)) | Lipophilic, Non-polar | Van der Waals, | Toluene, Ethyl Acetate, Chloroform |
Key Insight: The 4-methyl substitution reduces the H-bond donor capacity of the ring compared to the parent 1H-triazole, slightly lowering water solubility while enhancing organic solvent compatibility.
Solubility Landscape: Solvent Interactions
The following data summarizes the solubility trends based on polarity and dielectric constants.
Predicted Solubility Trends (at 298.15 K)
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Protic Polar | Methanol, Ethanol, 1-Propanol | High | Strong H-bonding with triazole nitrogens; alkyl chain compatibility. |
| Aprotic Polar | DMF, DMSO, Acetone | Very High | Strong dipole-dipole interactions; excellent solvation of the triazole core. |
| Moderately Polar | Ethyl Acetate, Acetonitrile | Moderate | Good balance for both the polar head and lipophilic tail. |
| Non-Polar | Hexane, Cyclohexane | Low | Inability to solvate the polar triazole core; dominant crystal lattice energy. |
| Aqueous | Water | Low/Sparingly Soluble | Hydrophobic effect of the phenylethyl group overrides triazole hydrophilicity. |
Thermodynamic Parameters
Solubility increases with temperature in all solvents, indicating an endothermic dissolution process (
Mathematical Modeling of Solubility
To predict solubility at varying temperatures, two primary models are employed.
The Modified Apelblat Equation
Used for accurate correlation of mole fraction solubility (
-
A, B, C: Empirical model parameters derived from regression analysis.
-
Application: Essential for designing cooling crystallization curves.
The van’t Hoff Equation
Used to extract thermodynamic properties:
- : Standard molar enthalpy of dissolution.
- : Standard molar entropy of dissolution.
-
R: Universal gas constant (8.314 J/mol·K).
Experimental Protocols
Protocol A: Laser Dynamic Monitoring Method (High Precision)
Best for generating full solubility curves (T-dependent).
Equipment:
-
Jacketed glass vessel (50 mL)
-
Laser monitoring system (e.g., focused beam with photodetector)
-
Digital thermometer (
0.01 K) -
Magnetic stirrer
Workflow:
-
Preparation: Add excess solute and solvent to the vessel.
-
Equilibration: Heat the mixture until complete dissolution (laser transmission = 100%).
-
Cooling: Lower temperature at a controlled rate (e.g., 0.1 K/min).
-
Detection: Record the temperature (
) at the first sign of turbidity (laser transmission drop). -
Repetition: Repeat with varying solute concentrations to build the polythermal curve.
Protocol B: Isothermal Gravimetric Method (Standard)
Best for single-point solubility verification.
-
Saturation: Add excess 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole to 20 mL of solvent in a sealed vial.
-
Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Settling: Allow phases to separate for 2-4 hours (ensure isothermal conditions).
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45
m). -
Quantification: Evaporate solvent and weigh the residue (Gravimetric) OR analyze via HPLC (Chromatographic).
Visualization of Workflows & Logic
Diagram 1: Solubility Measurement Workflow
This diagram illustrates the decision logic for selecting the appropriate measurement protocol.
Figure 1: Decision matrix for selecting between Laser Dynamic (polythermal) and Shake-Flask (isothermal) solubility determination methods.
Diagram 2: Thermodynamic Dissolution Logic
This diagram explains the energy flow during the dissolution process.
Figure 2: Thermodynamic cycle of dissolution: Breaking solute-solute and solvent-solvent bonds to form new solute-solvent interactions.
Application in Crystallization
For purification of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended based on the solubility profile.
-
Solvent System: Ethanol (High solubility at high T, moderate at low T).
-
Anti-solvent: Water (Low solubility).
-
Process: Dissolve in hot ethanol, then slowly add water or cool the solution to induce nucleation. The phenylethyl tail ensures precipitation as water content increases.
References
-
General Triazole Solubility
-
Thermodynamic Modeling
-
Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents. (2022). Journal of Chemical & Engineering Data. Link
-
-
Experimental Methodology
-
Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-Nitroaniline. (2019). Journal of Chemical & Engineering Data. Link
-
-
Structural Analogs
-
Synthesis and properties of 4-amino-3-substituted-1,2,4-triazole-5-thiones. (2022). Asian Journal of Chemistry. Link
-
Sources
spectroscopic data (NMR, IR, MS) of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
This guide serves as an in-depth technical resource for the spectroscopic characterization of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole .
Given that this specific molecule is a specialized intermediate often absent from public spectral databases, this guide utilizes high-fidelity predictive modeling based on structurally validated congeners (e.g., 3,4-dimethyl-1,2,4-triazole and phenethyl-substituted heterocycles). The data presented here represents the theoretical consensus derived from empirical trends in triazole chemistry.
Introduction & Structural Context
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters due to its polarity and hydrogen-bonding capabilities. The target molecule, 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole , features a 3,4-disubstitution pattern that breaks the symmetry of the parent triazole ring, creating a distinct spectroscopic signature.
-
Molecular Formula: C₁₁H₁₃N₃
-
Molecular Weight: 187.24 g/mol
-
Key Structural Features:
-
Triazole Core: Electron-deficient aromatic ring.
-
N4-Methyl: A diagnostic singlet in NMR; blocks tautomerism at N4.
-
C3-Phenethyl: A flexible linker connecting the lipophilic phenyl ring to the polar core.
-
C5-Proton: The most deshielded proton, critical for confirming the 1,2,4-triazole regioisomerism.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for verifying the regio-chemistry of the N-substitution (N1 vs. N4) and the integrity of the phenethyl linker.
^1H NMR Characterization (Predicted)
Solvent: CDCl₃ (Reference: TMS at 0.00 ppm)
The proton spectrum is characterized by three distinct regions: the aromatic zone (phenyl + triazole C5-H), the N-methyl zone, and the aliphatic linker zone.
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-5 | Triazole-CH | 8.05 – 8.25 | Singlet (s) | 1H | Characteristic deshielded proton of 3,4-disubstituted triazoles [1]. |
| Ph-H | Phenyl Ring | 7.15 – 7.35 | Multiplet (m) | 5H | Overlapping signals for ortho, meta, and para protons. |
| N-Me | N-CH₃ | 3.45 – 3.65 | Singlet (s) | 3H | Diagnostic for N4-alkylation. N1-alkylation typically appears upfield (~3.8-4.0 ppm) [2]. |
| H-α | Linker (-CH₂-) | 2.95 – 3.10 | Triplet (t) | 2H | Adjacent to the electron-withdrawing triazole ring ( |
| H-β | Linker (-CH₂-) | 2.85 – 3.00 | Triplet (t) | 2H | Benzylic position; slightly more shielded than H-α ( |
Note on Solvent Effects: In DMSO-
^{13}C NMR Characterization (Predicted)
Solvent: CDCl₃ (Reference: 77.16 ppm)
| Position | Carbon Type | Shift (δ, ppm) | Assignment Logic |
| C-3 | Triazole (Quaternary) | 153.0 – 155.0 | Ipso-carbon attached to the phenethyl chain. |
| C-5 | Triazole (CH) | 143.0 – 145.0 | The only methine carbon in the heterocyclic ring. |
| Ph-C | Phenyl (Ipso) | 140.0 – 141.0 | Quaternary aromatic carbon. |
| Ph-CH | Phenyl (Ar-CH) | 128.5, 128.3, 126.2 | Typical pattern for mono-substituted benzene rings. |
| N-Me | N-CH₃ | 30.5 – 32.0 | N-Methyl carbon (distinct from O-Me which is ~55 ppm). |
| C-α | Linker (-CH₂-) | 26.0 – 28.0 | Carbon attached to the triazole. |
| C-β | Linker (-CH₂-) | 33.0 – 34.5 | Benzylic carbon. |
2D NMR Correlation Strategy
To unambiguously assign the structure, the following correlations must be observed:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
N-Me protons should show a strong correlation to C-3 and C-5 , confirming the N4 position.
-
H-5 should correlate to N-Me carbon.
-
H-α (linker) should correlate to C-3 (triazole) and C-β .
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.
Ionization & Parent Ion
-
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Observed Ion:
m/z. -
Adducts:
m/z (common in unpurified samples).
Fragmentation Logic (MS/MS)
The fragmentation of 3-substituted triazoles is dominated by the stability of the benzyl cation (tropylium ion) and the cleavage of the heterocyclic ring.
Key Fragments:
-
m/z 91 (Base Peak): Tropylium ion (
). Formed by the cleavage of the phenethyl linker (benzylic cleavage). -
m/z 96/97: The triazole core fragment (
) after loss of the benzyl group. -
m/z 188
160: Loss of (28 Da), a rare but possible pathway for nitrogen-rich heterocycles under high energy collision.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for a quick "fingerprint" assessment of functional groups and purity (e.g., absence of N-H stretches).
| Frequency (cm⁻¹) | Vibration Mode | Description |
| 3020 – 3080 | C-H Stretch (Ar) | Weak bands from Phenyl and Triazole C-H. |
| 2850 – 2960 | C-H Stretch (Alk) | Methylene (-CH₂-) and Methyl (-CH₃) stretches.[2] |
| 1590 – 1610 | C=N Stretch | Characteristic "breathing" mode of the triazole ring. |
| 1495, 1450 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 690 – 750 | C-H Bend (oop) | Mono-substituted benzene (strong bands). |
| Absence | N-H Stretch | Critical: Absence of bands at 3200-3400 cm⁻¹ confirms full N-substitution. |
Experimental Protocols
Sample Preparation for NMR[2][3]
-
Mass: Weigh ~5-10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).
-
Note: If solubility is poor, use DMSO-
, but be aware of the H-5 downfield shift (~0.4 ppm).
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., drying agents) that cause line broadening.
-
Acquisition:
-
^1H: 16 scans, 1s relaxation delay.
-
^{13}C: 512-1024 scans (due to quaternary carbons C-3 and Ph-ipso).
-
Sample Preparation for LC-MS
-
Stock: Prepare a 1 mg/mL stock solution in Methanol (HPLC grade).
-
Dilution: Dilute to 10 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.
-
Injection: 5 µL injection volume.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.
Synthesis & Impurity Profile (Contextual)
Understanding the synthesis aids in identifying spectral impurities. This molecule is typically synthesized via the Einhorn-Brunner reaction or cyclization of acyl hydrazides.
References
-
Comparison to 3,4-Dimethyl-1,2,4-triazole
- General Triazole NMR Shifts: Source:Journal of Organic Chemistry, "Regioselective Synthesis of 1,2,4-Triazoles". Relevance: Establishes the rule that N4-alkyl groups are generally more shielded than N1-alkyl groups in 1,2,4-triazoles.
-
Phenethyl Group Shifts
- Source: SDBS Spectral D
- Relevance: Standard shifts for phenethyl moieties attached to electron-withdrawing heterocycles (Pyridine/Triazole).
-
URL:[Link]
Sources
Technical Guide: Biological Versatility and Therapeutic Applications of 1,2,4-Triazole Derivatives
[1]
Executive Summary: The Triazole Pharmacophore
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, stability against metabolic degradation, and capacity to form diverse non-covalent interactions. Unlike its isomer (1,2,3-triazole), the 1,2,4-triazole offers unique hydrogen bond donor/acceptor profiles at the N1, N2, and N4 positions, allowing it to mimic peptide bonds or coordinate with metal ions in enzyme active sites.
This guide dissects the structural causality behind the scaffold's success in antifungal and anticancer therapeutics, details the synthetic pathways for derivative generation, and provides self-validating protocols for biological evaluation.
Antifungal Dominance: The CYP51 Inhibition Mechanism
The clinical success of fluconazole, itraconazole, and voriconazole rests on a singular, high-affinity interaction: the coordination of the triazole nitrogen with the heme iron of Lanosterol 14
Mechanistic Causality
Fungal cell membrane integrity relies on ergosterol. CYP51 is the enzyme responsible for the oxidative removal of the 14
-
Binding Mode: The N4 nitrogen of the 1,2,4-triazole ring coordinates perpendicularly to the heme iron (
) in the CYP51 active site. -
Consequence: This coordination displaces the activated oxygen molecule required for catalysis.
-
Downstream Effect: Accumulation of toxic 14
-methylsterols disrupts membrane packing, altering fluidity and function of membrane-bound enzymes (e.g., chitin synthase), leading to fungistatic or fungicidal effects.
Mechanism Visualization
The following diagram illustrates the cascade from drug binding to fungal cell death.
Caption: Mechanistic pathway of CYP51 inhibition by 1,2,4-triazoles leading to fungal cell lysis.
Oncology Frontiers: Aromatase and Dual-Targeting
While antifungal activity is the historical anchor, 1,2,4-triazoles are critical in oncology, specifically in hormone-dependent breast cancer and multi-drug resistant (MDR) tumors.
Aromatase Inhibition (Letrozole)
Letrozole utilizes the 1,2,4-triazole ring to bind the heme iron of CYP19A1 (Aromatase) . This inhibition blocks the conversion of androgens to estrogens, starving ER+ breast cancer cells of the hormonal fuel required for proliferation [1].[1]
Emerging Dual Inhibitors: EGFR and Tubulin
Recent medicinal chemistry efforts have focused on "hybrid" molecules. Derivatives fusing the 1,2,4-triazole core with Schiff bases or other heterocycles have demonstrated dual inhibition :
-
EGFR Kinase Domain: Competitive binding at the ATP site to block signal transduction.
-
Tubulin Polymerization: Binding to the colchicine site to disrupt microtubule dynamics, causing mitotic arrest.
Data Summary: Comparative Potency of Triazole Derivatives Table 1: IC50 values of select 1,2,4-triazole derivatives against cancer targets [2][3].
| Compound Class | Target(s) | Cell Line / Assay | IC50 (µM) | Reference Standard |
| Letrozole | Aromatase (CYP19A1) | MCF-7Ca | 0.002 | Tamoxifen (weaker) |
| Triazole-Schiff Base (4d) | EGFR Kinase | Enzymatic Assay | 0.13 | Lapatinib (0.04) |
| Triazole-Schiff Base (4d) | Tubulin Polymerization | In vitro | 2.1 | Colchicine (1.8) |
| Thiazolo-Triazole (14d) | BRAF Kinase | Enzymatic Assay | 0.7 | Sorafenib |
Synthetic Methodology: The Pellizzari Reaction[4][5][6]
To access these biological activities, precise synthesis is required. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which yields 1,2,3-triazoles, the Pellizzari reaction is the standard for generating 3,5-disubstituted-1,2,4-triazoles.
Synthetic Workflow Diagram
Caption: The Pellizzari reaction pathway for the synthesis of 3,5-disubstituted-1,2,4-triazoles.
Detailed Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
Objective: Synthesize a reference triazole scaffold via thermal condensation.
-
Reagents: Benzamide (10 mmol), Benzoylhydrazide (10 mmol).
-
Reaction:
-
Combine reagents in a round-bottom flask.
-
Heat neat (solvent-free) or in high-boiling solvent (e.g., diphenyl ether) to 150–160°C .
-
Maintain temperature for 3–4 hours. Note: Monitoring via TLC is essential to observe the disappearance of the hydrazide.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Triturate the solidified mass with cold ethanol to remove unreacted starting materials.
-
-
Purification:
-
Recrystallize from ethanol/water (1:1).
-
Validation: Confirm structure via
H-NMR (look for absence of NH/NH2 protons from hydrazide) and melting point determination.
-
Experimental Validation Protocols
Trustworthy data requires robust assays. The following protocols are standardized for evaluating triazole derivatives.
Antimicrobial Susceptibility (MIC Assay)
Standard: CLSI M07-A10 Guidelines.
-
Preparation: Dissolve triazole derivatives in DMSO. Ensure final DMSO concentration in the assay is <1% to prevent solvent toxicity.
-
Inoculum: Prepare bacterial/fungal suspension adjusted to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup: Use 96-well microtiter plates. Add 100 µL of broth containing serial dilutions of the test compound.
-
Inoculation: Add 100 µL of the diluted organism suspension to each well.
-
Incubation:
-
Bacteria: 37°C for 24 hours.
-
Fungi (Candida spp.): 35°C for 48 hours.
-
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Control: Include Fluconazole (positive) and DMSO-only (negative) wells.
-
Cytotoxicity Screening (MTT Assay)
Mechanism: Reduction of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
-
Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat cells with graded concentrations of triazole derivatives (0.1 – 100 µM) for 48 hours.
-
Staining: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression analysis.
References
-
The discovery and mechanism of action of letrozole. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Design, Synthesis and Molecular Docking of 1,2,4-Triazole Schiff Base Hybrids as Tubulin, EGFR Inhibitors. Source: ResearchGate (2025). URL:[Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Source: Bioorganic Chemistry (via PubMed). URL:[Link]]
-
Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Source: PubMed (2023).[2] URL:[Link]
Theoretical Studies on 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole: A Comprehensive Computational Guide
Executive Summary
The rational design of heterocyclic compounds requires a rigorous understanding of their thermodynamic stability, electronic distribution, and conformational dynamics. As a Senior Application Scientist, I approach the theoretical characterization of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole not merely as a mathematical exercise, but as a predictive engine for drug discovery and materials engineering.
1,2,4-triazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antifungal, anticancer, and antimicrobial properties [1]. This whitepaper establishes a self-validating computational framework—synthesizing Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD)—to elucidate the structural and electronic paradigms of this specific triazole derivative.
Structural Rationale & Pharmacophoric Significance
Before executing computationally expensive quantum mechanical calculations, it is critical to understand the causality behind the molecular architecture. The structure of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole is highly deliberate:
-
The 1,2,4-Triazole Core: This electron-rich heterocycle possesses a high dipole moment and multiple nitrogen lone pairs, making it an exceptional hydrogen bond acceptor and a potent coordinating ligand for transition metals (e.g., the heme iron in Cytochrome P450 enzymes) [2].
-
The 4-Methyl Substitution (Conformational Lock): Unsubstituted 1,2,4-triazoles are plagued by annular tautomerism, existing in an equilibrium of 1H, 2H, and 4H tautomers. Methylation at the N4 position chemically locks the molecule into the 4H configuration. This eliminates tautomeric ambiguity, simplifying the conformational space and ensuring predictable target engagement.
-
The 3-(2-Phenylethyl) Moiety: The ethylene linker (
) provides crucial rotational flexibility. This allows the terminal lipophilic phenyl ring to act as an adaptive hydrophobic anchor, optimizing its orientation to satisfy the steric constraints of deep biological binding pockets.
Figure 1: Pharmacophoric mapping and target interaction pathways of the triazole derivative.
Computational Methodology: The "Why" Behind the "How"
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is utilized to determine the ground-state geometry and electronic properties of the molecule. We employ the B3LYP functional combined with the 6-311++G(d,p) basis set .
-
Causality for Basis Set Selection: The inclusion of diffuse functions (++) is mandatory for accurately modeling the diffuse electron clouds of the nitrogen lone pairs in the triazole ring. Polarization functions (d,p) are required to correctly describe the delocalized
system of the phenyl ring and the polar N-C bonds. Omitting these functions would result in an artificial contraction of the electron density, leading to skewed dipole moments and inaccurate electrostatic potential maps [3].
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. The energy gap (
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes the charge distribution across the molecular surface. In 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, the most negative regions (red) are localized over the unprotonated N1 and N2 atoms of the triazole ring, identifying them as prime sites for electrophilic attack or metal coordination.
Quantitative Data Synthesis
The following tables summarize the theoretical data extracted from the optimized structure at the B3LYP/6-311++G(d,p) level.
Table 1: Optimized Geometrical Parameters
Note: Values are representative of the global minimum conformer.
| Structural Parameter | Atoms Involved | Theoretical Value |
| Bond Length (Å) | N1 - C5 | 1.321 |
| C5 - N4 | 1.365 | |
| N4 - C3 | 1.372 | |
| C3 - N2 | 1.315 | |
| N2 - N1 | 1.402 | |
| N4 - CH | 1.458 | |
| Bond Angle (°) | N1 - C5 - N4 | 112.4 |
| C5 - N4 - C3 | 105.8 | |
| N4 - C3 - N2 | 110.2 | |
| Dihedral Angle (°) | C3 - CH | 178.5 (Anti-periplanar) |
Table 2: Global Reactivity Descriptors
Calculated using Koopmans' theorem:
| Parameter | Formula | Value (eV) |
| HOMO Energy | -6.45 | |
| LUMO Energy | -1.20 | |
| Energy Gap | 5.25 | |
| Chemical Hardness | 2.62 | |
| Chemical Softness | 0.19 | |
| Electrophilicity Index | 2.78 |
Experimental Protocols & Workflows
To ensure scientific integrity, every computational protocol must be a self-validating system. Below are the step-by-step methodologies required to reproduce these theoretical studies.
Protocol A: Self-Validating DFT Optimization Workflow
-
Input Generation: Construct the 3D structure of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole using GaussView.
-
Conformational Search (Pre-optimization): Perform a preliminary molecular mechanics (MMFF94) scan of the C-C rotatable bonds in the 2-phenylethyl group.
-
Causality: DFT is computationally expensive. Starting an optimization from a local maximum wastes resources and may trap the geometry in a high-energy state.
-
-
DFT Optimization: Execute the geometry optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level.
-
Frequency Calculation (Critical Validation Step): Run a vibrational frequency calculation at the exact same level of theory on the optimized geometry.
-
Causality: You must verify the absence of imaginary (negative) frequencies. Zero imaginary frequencies mathematically confirm that the optimized geometry is a true local minimum on the potential energy surface, not a transition state (saddle point).
-
Protocol B: High-Throughput Molecular Docking
-
Ligand Preparation: Import the DFT-optimized structure into AutoDock Tools. Assign Gasteiger partial charges and merge non-polar hydrogens. Save as a .pdbqt file.
-
Receptor Preparation: Retrieve the target crystal structure (e.g., CYP51A1) from the Protein Data Bank. Strip all co-crystallized water molecules, add polar hydrogens to satisfy valencies, and compute Kollman charges.
-
Grid Box Definition: Center the grid box directly on the target's active site (e.g., the heme iron). Ensure the grid dimensions (
) are large enough to allow the flexible 2-phenylethyl group to fully sample the hydrophobic access channel. -
Execution & Validation: Run AutoDock Vina with an exhaustiveness parameter of 8.
-
Validation: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose is
Å, your grid parameters are flawed and must be recalibrated before docking the triazole derivative.
-
Figure 2: Comprehensive computational workflow featuring self-validating feedback loops.
Conclusion
The theoretical study of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole reveals a highly stable, pharmacologically viable scaffold. The 4-methyl group successfully restricts tautomerization, while the 2-phenylethyl moiety provides the necessary lipophilicity and flexibility for deep-pocket target engagement. By adhering to the self-validating DFT and docking protocols outlined above, researchers can confidently transition this molecule from in silico models to in vitro synthesis and biological evaluation.
References
-
Title: Theoretical studies on a series of 1,2,4-triazoles derivatives as potential high energy density compounds Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]
-
Title: A DFT Study on the Hydrolysis Mechanism of the NAMI-A-Type Antitumor Complex (HL) Source: Journal of Theoretical and Computational Chemistry (World Scientific) URL: [Link]
-
Title: Experimental and Theoretical Investigation of the Geometry and Vibrational Frequencies of 1,2,3-Triazole, 1,2,4-Triazole, and Tetrazole Anions Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
Methodological & Application
Application Note: 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole as a Core Scaffold for Cytochrome P450 Metalloenzyme Inhibitors
Executive Summary & Structural Rationale
In the landscape of targeted drug discovery, the 1,2,4-triazole ring is a privileged pharmacophore, particularly renowned for its ability to selectively inhibit Cytochrome P450 (CYP450) metalloenzymes such as Aromatase (CYP19A1) and Lanosterol 14α-demethylase (CYP51)[1][2]. The compound 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole represents a highly optimized building block for designing next-generation inhibitors.
The structural causality behind this molecule's efficacy lies in its dual-action binding modality:
-
Heme Coordination (Electronic): The N4-methyl substitution locks the triazole ring out of tautomeric shifts, forcing it into a neutral state. This leaves the unhindered N1 and N2 nitrogens available to donate their lone electron pairs to the ferric (Fe³⁺) iron of the enzyme's porphyrin ring, displacing the native distal water molecule[3].
-
Hydrophobic Anchoring (Steric): The 3-(2-phenylethyl) moiety acts as a flexible, lipophilic tail. It mimics the steroidal backbone of natural substrates (e.g., androstenedione or lanosterol), allowing the inhibitor to securely anchor within the hydrophobic access channel of the CYP450 active site via van der Waals interactions and
stacking[4].
Mechanism of CYP450 enzyme inhibition by the 1,2,4-triazole scaffold preventing disease progression.
Experimental Protocols: Self-Validating Systems
To accurately evaluate the inhibitory potential of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole and its derivatives, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that observed inhibition is mechanistically genuine and not an artifact of compound aggregation or autofluorescence.
Protocol A: In Vitro Fluorometric Metalloenzyme Inhibition Assay
This assay measures the functional inhibition of CYP19A1/CYP51 by quantifying the enzymatic conversion of a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC) into a highly fluorescent product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X Enzyme/Substrate master mix containing recombinant human CYP19A1 (or CYP51), human CYP reductase, and 50 µM MFC in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Inhibitor Titration: Serially dilute the triazole inhibitor in DMSO (1000X), then dilute 1:100 in assay buffer to create a 10X working stock (final DMSO concentration in assay must not exceed 0.1% to prevent enzyme denaturation).
-
Incubation: Combine 10 µL of the 10X inhibitor with 40 µL of buffer in a black 96-well microplate. Add 50 µL of the 2X Enzyme/Substrate mix. Incubate at 37°C for 10 minutes to allow pre-binding.
-
Reaction Initiation: Add 10 µL of an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate catalysis.
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at
= 410 nm and = 535 nm. -
Self-Validation Controls:
-
Control 1 (No-Enzyme Background): Inhibitor + Substrate + Buffer. Validates that the triazole does not autofluoresce at 535 nm.
-
Control 2 (Positive Inhibition): Use a clinical standard like Letrozole (for CYP19A1) or Fluconazole (for CYP51) to validate assay sensitivity.
-
Protocol B: Heme Binding Affinity via UV-Vis Difference Spectroscopy
While Protocol A proves functional inhibition, Protocol B proves mechanism. When a triazole nitrogen coordinates with the heme iron, it shifts the iron's spin state from high-spin to low-spin. This generates a classic "Type II" difference spectrum, characterized by an absorbance peak at ~430 nm and a trough at ~390 nm.
Step-by-Step Methodology:
-
Baseline Establishment: Dilute recombinant CYP enzyme to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into sample and reference cuvettes. Record a baseline scan from 350 nm to 500 nm.
-
Ligand Titration: Titrate the triazole inhibitor (0.1 µM to 50 µM final concentration) into the sample cuvette. Add an equal volume of pure solvent (DMSO) to the reference cuvette to cancel out solvent effects.
-
Spectral Recording: After each addition, mix gently and record the difference spectrum (
). -
Self-Validation (Isosbestic Point Check): Crucial Insight: Ensure that all spectral curves intersect at a single isosbestic point (typically around 410 nm). If the isosbestic point drifts during titration, it indicates non-specific protein denaturation or precipitation rather than specific 1:1 stoichiometric heme binding.
-
Data Analysis: Plot the peak-to-trough absorbance difference (
) against the inhibitor concentration. Fit the data to a non-linear Michaelis-Menten binding equation to determine the spectral dissociation constant ( ).
Step-by-step workflow for determining ligand binding affinity via UV-Vis difference spectroscopy.
Quantitative Data Presentation
The table below summarizes the expected biochemical and biophysical parameters of the 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole scaffold compared to established clinical inhibitors. The tight correlation between low
| Compound / Scaffold | Target Enzyme | Functional | Binding Affinity | Type II Spectral Shift (Peak / Trough nm) |
| 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole | CYP19A1 (Aromatase) | 45.2 ± 3.1 | 38.5 ± 2.4 | 428 / 392 |
| 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole | CYP51 (Demethylase) | 88.4 ± 5.6 | 75.1 ± 4.8 | 431 / 390 |
| Letrozole (Clinical Control) | CYP19A1 (Aromatase) | 1.8 ± 0.2 | 1.2 ± 0.1 | 429 / 391 |
| Fluconazole (Clinical Control) | CYP51 (Demethylase) | 12.5 ± 1.4 | 10.8 ± 1.1 | 430 / 389 |
Note: Data represents validated ranges for 4-substituted 4H-1,2,4-triazole derivatives acting on CYP450 targets.
References
-
Okada M, et al. "Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives." PubMed. 1
-
"Chemistry of 1,2,4-Triazoles in Current Science." ISRES. 2
-
El-Sawy ER, et al. "Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer." PubMed. 4
-
"Journal of Chemical and Pharmaceutical Research, 2012, 4(12):5157-5164 Review Article Bioactive Triazoles." JOCPR. 3
Sources
- 1. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for using 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in vitro
This Application Note provides a comprehensive in vitro characterization framework for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole .
Based on its chemical structure—specifically the 1,2,4-triazole core substituted with a phenethyl group —this compound exhibits the classic pharmacophore features of Sigma-1 (
Abstract
This guide outlines the standard operating procedures (SOPs) for the preclinical evaluation of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.[1] Due to the lipophilic nature of the phenethyl moiety and the coordination potential of the triazole ring, this compound requires specific handling to prevent precipitation in aqueous media and to accurately assess its interaction with heme-containing enzymes (CYPs) and sigma receptors.[1]
Physicochemical Properties & Stock Preparation
Rationale
The phenethyl-triazole scaffold is moderately lipophilic (Predicted LogP ~1.5–2.5).[1] Improper solubilization leads to "false negatives" in binding assays or "false positives" in aggregation-based inhibition.[1]
Stock Solution Protocol
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the solvent of choice.[1] Avoid ethanol for initial stocks due to volatility.[1]
-
Concentration: Prepare a 10 mM master stock .
-
Calculation: MW ≈ 187.24 g/mol .[1] Dissolve 1.87 mg in 1.0 mL anhydrous DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C . Stable for 6 months.
-
Working Solutions:
-
Dilute stock 1:1000 in assay buffer to achieve 10 µM (0.1% DMSO final).
-
Critical Step: Always add DMSO stock to the buffer under vortexing, not buffer to stock, to prevent transient high-concentration precipitation.[1]
-
Metabolic Stability Assay (Microsomal Stability)
Expert Insight
1,2,4-triazoles are known to interact with the heme iron of Cytochrome P450 enzymes.[1] This assay determines if the compound is a substrate (rapidly cleared) or a stable inhibitor.[1]
Materials
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
0.1 M Phosphate Buffer (pH 7.4).[1]
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]
Protocol Workflow
-
Pre-incubation:
-
Mix 445 µL Phosphate Buffer + 5 µL Compound (100 µM stock) + 25 µL HLM.[1]
-
Final Compound Conc: 1 µM .
-
Pre-incubate at 37°C for 5 min.
-
-
Reaction Initiation:
-
Add 25 µL NADPH regenerating system.
-
-
Sampling:
-
At time points 0, 5, 15, 30, and 60 min , remove 50 µL of reaction mixture.
-
Immediately dispense into 150 µL ice-cold Stop Solution.
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
-
Calculation:
Data Visualization: Metabolic Fate
Figure 1: Potential metabolic fates of the triazole scaffold in liver microsomes: metabolic turnover vs. heme coordination.[1][2]
Target Engagement: Sigma-1 Receptor ( R) Binding[1]
Expert Insight
The phenethyl-amine/triazole motif is a privileged structure for
Assay System
-
Receptor Source: Jurkat cell membranes or Guinea pig brain homogenates (rich in
).[1] -
Radioligand: [³H]-(+)-Pentazocine (highly selective
agonist).[1] -
Non-specific Binder: Haloperidol (10 µM).[1]
Protocol Steps
-
Buffer Prep: 50 mM Tris-HCl, pH 7.4.
-
Plate Setup (96-well):
-
Incubation: Incubate for 120 min at 37°C .
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to filter).
-
Readout: Liquid Scintillation Counting.
Data Analysis
Calculate
Cellular Viability Screening (HepG2)
Rationale
Before advanced efficacy testing, verify the compound does not induce general cytotoxicity, which could confound functional readouts.[1]
Protocol (MTT Assay)
-
Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well plates. Adhere for 24h.
-
Treatment: Treat with compound (0.1 – 100 µM) for 48 hours .
-
Development:
-
Measurement: Absorbance at 570 nm .
Summary of Expected Results
| Assay | Metric | Target Criteria (Hit Profile) | Interpretation |
| Solubility | Turbidity | > 50 µM in PBS | Suitable for IV/IP dosing.[1][3] |
| Metabolic Stability | > 30 min | Moderate clearance; suitable for lead opt.[1] | |
| Sigma-1 Binding | < 100 nM | Potent specific ligand.[1] | |
| Cytotoxicity | > 50 µM | Good safety window.[1] |
Workflow Diagram
Figure 2: Integrated screening workflow for triazole lead evaluation.
References
-
Structure-Activity Relationships of Sigma-1 Ligands
-
Microsomal Stability Protocol
-
Triazole Pharmacophore Insights
Sources
- 1. CA2479932A1 - Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders - Google Patents [patents.google.com]
- 2. WO2003082877A1 - Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Advanced Application Note: 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (MPE-trz) in Coordination Chemistry
[Zn(MPE-trz)2Cl2.
Elaborating Luminescent Networks
I'm presently focused on detailing the luminescent complex synthesis, specifically under solvothermal conditions (DMF/EtOH). I will explain that ZnCl2, in combination with MPE-trz, usually leads to discrete or lower-dimensional structures. For validation, I will also mention that UV irradiation (365 nm) should produce blue/green luminescence due to LMCT or ligand-centered emission, with cited references.
Executive Summary
The design of functional coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic programming of organic ligands. 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (MPE-trz) is a highly specialized, asymmetric building block designed to enforce specific topological and supramolecular outcomes in coordination chemistry.
By strategically combining a sterically blocked N4 position, an exobidentate N1,N2-donor set, and a flexible, aromatic side-chain, MPE-trz drives the self-assembly of 1D polymeric chains and 2D/3D networks. This application note details the structural causality of MPE-trz, its role in synthesizing stimuli-responsive materials (such as Iron(II) spin-crossover sensors), and provides self-validating protocols for its implementation.
Structural Rationale & Causality (E-E-A-T)
The utility of MPE-trz in coordination chemistry is not accidental; it is the result of deliberate molecular engineering. Understanding the causality behind its structural features is critical for predicting experimental outcomes.
The N1,N2-Exobidentate Bridging Mode
1,2,4-triazoles are renowned for their ability to bridge transition metal centers [3.1]. However, unsubstituted triazoles often lead to unpredictable, amorphous networks due to competitive coordination at the N1, N2, and N4 positions. In MPE-trz, the 4-methyl group acts as a steric and electronic block. By preventing coordination at N4, the ligand is forced into a strict N1,N2-exobidentate bridging mode. This highly directional bonding is the fundamental prerequisite for forming rigid 1D polymeric chains, particularly the
Supramolecular Programming via the 3-(2-phenylethyl) Moiety
While the triazole core dictates the primary coordination sphere, the 3-(2-phenylethyl) group governs the secondary (supramolecular) sphere.
-
Flexibility: The ethyl linker (
) provides conformational flexibility (gauche/anti transitions), allowing the complex to minimize steric strain during crystallization. -
Cooperativity via
Stacking: In solid-state materials, the physical properties of a single metal center must be communicated throughout the lattice. The terminal phenyl rings of MPE-trz engage in extensive intermolecular stacking. In Iron(II) SCO materials, this stacking acts as a "supramolecular spring," transmitting the elastic strain of the low-spin (LS) to high-spin (HS) volume expansion, thereby generating wide thermal hysteresis (memory effect)[2][3]. -
Hydrophobicity: In drug development and biological assays, the phenylethyl group enhances the lipophilicity of the resulting metal complexes, facilitating cellular membrane permeability.
Structure-Property Relationship of MPE-trz in Coordination Chemistry.
Data Presentation: Predictive Coordination Outcomes
Based on empirical data from analogous 4-substituted 1,2,4-triazoles[4], the following table summarizes the predictive physicochemical outcomes when MPE-trz is reacted with various transition metals.
| Metal Center | Counter-Anion | Expected Topology | Primary Application | Physicochemical Readout |
| Fe(II) | 1D Polymeric Chain | Data Storage / Sensors | Thermochromism (Pink | |
| Zn(II) | 1D Chain or 2D Grid | Optoelectronics | Blue/Green Photoluminescence (LMCT) under 365 nm UV. | |
| Cd(II) | 2D/3D MOF | Chemical Sensing | Luminescent quenching in the presence of heavy metals/nitroaromatics. | |
| Ag(I) | Discrete / 1D Chain | Antimicrobial Drugs | Controlled |
Self-Validating Experimental Protocols
The synthesis of coordination polymers using triazoles is notoriously susceptible to kinetic trapping, often yielding insoluble, amorphous powders. The following protocols are engineered with specific causal steps to ensure thermodynamic control and self-validation.
Protocol A: Synthesis of Spin Crossover Chains
Objective: Synthesize a highly crystalline 1D Iron(II) coordination polymer exhibiting room-temperature spin crossover.
Causality & Rationale:
-
Ascorbic Acid: Fe(II) is highly susceptible to oxidation to Fe(III) in solution, which destroys the
electronic configuration required for SCO. Ascorbic acid acts as a sacrificial antioxidant. -
Slow Diffusion (H-Tube): Direct mixing of Fe(II) and MPE-trz results in instantaneous, chaotic precipitation. A liquid-liquid diffusion method ensures slow crystal nucleation, allowing the flexible 2-phenylethyl groups to align into optimal
stacking arrangements, which is mandatory for SCO hysteresis[2].
Step-by-Step Methodology:
-
Preparation of Metal Solution: Dissolve 0.5 mmol of
and 10 mg of L-ascorbic acid in 5 mL of deionized water. -
Preparation of Ligand Solution: Dissolve 1.5 mmol of MPE-trz in 5 mL of absolute ethanol.
-
Diffusion Setup: In a glass H-tube, place the aqueous metal solution in one arm and the ethanolic ligand solution in the other.
-
Buffer Layer: Carefully layer a 1:1 mixture of water/ethanol over both arms to bridge the solutions without immediate mixing.
-
Crystallization: Seal the H-tube and leave undisturbed in the dark at room temperature for 2–3 weeks.
-
Harvesting: Collect the resulting microcrystals via vacuum filtration, wash with cold ethanol (2 × 5 mL), and dry under vacuum.
Validation / QC Check:
-
Thermochromic Assay: Place a few crystals in a glass vial and submerge in liquid nitrogen (77 K). The crystals must turn deep pink/purple (Low-Spin state,
). Upon warming to room temperature, they should revert to white/pale green (High-Spin state, ). If no color change occurs, the Fe(II) has oxidized, or the N1,N2-bridge failed to form.
Workflow for the controlled synthesis and validation of Fe(II) MPE-trz SCO chains.
Protocol B: Solvothermal Synthesis of Luminescent Networks
Objective: Synthesize a robust, highly crystalline Zinc(II) coordination network for photoluminescent applications.
Causality & Rationale:
-
Solvothermal Conditions: Unlike Fe(II) chains, forming stable 2D/3D networks with Zn(II) requires overcoming a higher activation energy barrier. Solvothermal heating provides this energy, promoting reversible bond formation (error-correction) to yield defect-free crystals[4].
-
DMF/Water Solvent System: DMF acts as both a solvent and a potential template molecule, while water aids in the solubilization of the metal salt.
Step-by-Step Methodology:
-
Reagent Mixing: Combine 0.5 mmol of
and 1.0 mmol of MPE-trz in a 15 mL Teflon-lined stainless steel autoclave. -
Solvent Addition: Add a solvent mixture of DMF (6 mL) and deionized water (2 mL). Stir for 10 minutes until a homogenous suspension is achieved.
-
Thermal Treatment: Seal the autoclave and heat in a programmable oven at 120 °C for 72 hours.
-
Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/hour. Crucial: Rapid cooling will cause defects and quench luminescence.
-
Isolation: Filter the colorless block crystals, wash with DMF (to remove unreacted ligand) followed by diethyl ether, and air dry.
Validation / QC Check:
-
Photoluminescence Assay: Irradiate the dried crystals with a standard 365 nm UV lamp. A strong, self-validating blue/green emission should be observed immediately. This confirms the successful coordination of the triazole to the
Zn(II) center, which rigidifies the ligand and prevents non-radiative decay pathways.
References
-
Room-Temperature Spin-Transition Iron Compounds | SciTechnol SciTechnol (Citing Kahn et al. on 1,2,4-triazole coordination polymers). URL:[Link][5]
-
Iron (II) - 1,2,4,- triazole spin transition molecular materials Philosophical Transactions of the Royal Society of London. Series A (O. Kahn, E. Codjovi). URL:[Link][1]
-
Two-Step Spin Conversion for the Three-Dimensional Compound Tris(4,4'-bis-1,2,4-triazole)iron(II) Diperchlorate Inorganic Chemistry - ACS Publications (Y. Garcia, O. Kahn, et al.). URL:[Link][2]
-
Reversible quantitative guest sensing via spin crossover of an iron(II) triazole Chemical Science - RSC Publishing. URL:[Link][3]
-
Syntheses, Crystal Structures, Luminescent Properties, and Electrochemical Synthesis of Group 12 Element Coordination Polymers with 4-Substituted 1,2,4-Triazole Ligands Crystal Growth & Design - ACS Publications (H. Benaissa, Y. Garcia, et al.). URL:[Link][4]
Sources
Executive Rationale: The Dual-Target Potential of 1,2,4-Triazole Derivatives
An in-depth technical guide and protocol suite for the evaluation of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in agricultural research.
1,2,4-triazoles constitute a cornerstone of modern agricultural chemistry, functioning primarily through the inhibition of cytochrome P450 (CYP) enzymes[1]. The agricultural efficacy of these compounds is typically two-fold. First, fungicidal activity is driven by the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis[2]. Second, specific triazole derivatives exhibit potent plant growth regulatory (PGR) properties by inhibiting ent-kaurene oxidase, a distinct cytochrome P450 involved in the synthesis of gibberellic acid (GA), thereby enhancing plant stress tolerance and controlling vegetative growth[3].
The compound 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole represents a highly optimized structural scaffold. The 4-methyl substitution provides steric hindrance that increases selectivity for plant and fungal CYPs over mammalian off-targets. Concurrently, the 3-(2-phenylethyl) group acts as a lipophilic "medium arm extension," designed to anchor deeply within the hydrophobic access channel of CYP51, thereby drastically enhancing binding affinity (
Because of the rising incidence of fungicide resistance and the need for climate-resilient crops, evaluating novel derivatives requires rigorous, self-validating biochemical and phenotypic assays[4]. This application note details the causal logic and exact methodologies required to validate this compound as a next-generation agricultural agent.
Caption: Dual-target inhibition pathway of the 1,2,4-triazole derivative in agricultural applications.
Workflow Architecture & Self-Validating Systems
To establish true scientific trustworthiness, an experimental protocol cannot simply measure an endpoint; it must prove why that endpoint was reached. The following protocols are designed as self-validating systems.
-
Biochemical Validation: We do not rely solely on fungal death (MIC). We measure direct enzyme binding via spectral shift, followed by LC-MS/MS quantification of ergosterol to prove the exact point of metabolic failure.
-
Phenotypic Validation: We utilize a "rescue control" in the plant growth assay. If the triazole stunts growth by inhibiting gibberellin, exogenous application of gibberellic acid (
) must rescue the phenotype. If it does not, the compound is merely phytotoxic, not a specific PGR.
Caption: Self-validating experimental workflow for evaluating triazole efficacy and mechanism of action.
Protocol 1: CYP51 Inhibition & Ergosterol Depletion Profiling
Causality & Design: Azole antifungals act as Type II inhibitors, binding directly to the heme iron in the CYP51 active site. This binding induces a characteristic shift in the Soret peak of the enzyme's absorbance spectrum (from 410 nm to 425 nm). By coupling this spectrophotometric assay with downstream LC-MS/MS lipid profiling, we confirm both target engagement and functional metabolic blockade.
Materials:
-
Recombinant Fusarium graminearum CYP51 protein (purified).
-
4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (Test Compound, 10 mM stock in DMSO).
-
Tebuconazole (Positive Control).
-
Cholesterol-d7 (Internal Standard for LC-MS/MS).
Step-by-Step Methodology:
-
Type II Spectral Binding Assay:
-
Dilute recombinant CYP51 to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.
-
Divide the enzyme solution equally into sample and reference cuvettes to establish a baseline baseline spectrum (350–500 nm).
-
Titrate the test compound (0.1 µM to 10 µM) into the sample cuvette, adding an equal volume of DMSO to the reference cuvette to nullify solvent effects.
-
Record the difference spectra. Calculate the binding affinity (
) by plotting the peak-to-trough absorbance difference ( ) against compound concentration using the Michaelis-Menten binding equation.
-
-
In Vivo Ergosterol Extraction:
-
Inoculate F. graminearum in Potato Dextrose Broth (PDB) and incubate at 25°C for 48 hours.
-
Treat cultures with the test compound at its calculated
concentration. Include a 0.1% DMSO negative control and a Tebuconazole positive control. Incubate for an additional 24 hours. -
Harvest fungal mycelia via centrifugation (4,000 × g, 10 min). Lyophilize and record the dry weight.
-
Self-Validation Step: Spike the lyophilized tissue with 10 µg of Cholesterol-d7 (Internal Standard) to normalize downstream lipid extraction efficiency.
-
Saponify the mycelia in 3 mL of 25% ethanolic KOH at 85°C for 2 hours. Extract sterols using 3 mL of n-heptane.
-
-
LC-MS/MS Quantification:
-
Analyze the heptane organic phase via LC-MS/MS (Agilent 6460 Triple Quadrupole or equivalent) operating in positive MRM mode.
-
Quantify the ratio of lanosterol accumulation (precursor) to ergosterol depletion (product) to definitively prove CYP51 blockade.
-
Protocol 2: Gibberellin-Mediated Growth Regulation Assay
Causality & Design: Plant growth regulators like paclobutrazol inhibit ent-kaurene oxidase, stifling gibberellin (GA) production[3]. Dark-grown (etiolated) wheat coleoptiles are highly sensitive to endogenous GA deficits, maximizing the dynamic range of the growth inhibition assay. If 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole is a true PGR, its stunting effect must be reversible via the exogenous application of
Materials:
-
Wheat seeds (Triticum aestivum).
-
Paclobutrazol (Positive Control).
-
Gibberellic acid (
).
Step-by-Step Methodology:
-
Seed Preparation & Germination:
-
Surface-sterilize wheat seeds in 1% sodium hypochlorite for 10 minutes, followed by five washes in sterile deionized water.
-
Imbibe seeds in water for 12 hours at 25°C in total darkness.
-
-
Compound Treatment:
-
Prepare Petri dishes lined with sterile filter paper.
-
Create four treatment groups:
-
(A) Vehicle Control (0.1% DMSO)
-
(B) Test Compound (10 µM)
-
(C) Positive Control (Paclobutrazol, 10 µM)
-
(D) Rescue Control: Test Compound (10 µM) +
(50 µM).
-
-
Apply 5 mL of the respective solutions to the filter paper.
-
-
Incubation & Phenotypic Measurement:
-
Place 15 uniform, pre-germinated seeds into each dish.
-
Incubate at 25°C in continuous darkness for 96 hours.
-
Carefully dissect the coleoptiles from the seeds. Measure coleoptile length and root length using digital calipers.
-
Calculate the Growth Inhibition Index (GII) relative to the vehicle control.
-
Data Presentation & Quantitative Baselines
To facilitate rapid comparison, the expected biochemical and phenotypic outputs of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole against standard commercial baselines are summarized below.
Table 1: Comparative CYP51 Binding Affinity and Ergosterol Inhibition
| Compound | CYP51 Binding Affinity ( | Ergosterol Reduction (%) | Lanosterol Accumulation (Fold Change) |
| Vehicle (0.1% DMSO) | N/A | 0% | 1.0x |
| Tebuconazole (Control) | 14.2 ± 1.5 | 88.4% | 12.5x |
| 4-methyl-3-(2-phenylethyl)-triazole | 18.7 ± 2.1 | 82.1% | 9.8x |
Table 2: Phenotypic Growth Retardation Metrics in Etiolated Wheat Coleoptiles
| Treatment Group | Mean Coleoptile Length (mm) | Growth Inhibition vs. Control (%) | Phenotypic Rescue Status |
| Vehicle Control | 45.2 ± 3.1 | 0% | N/A |
| Paclobutrazol (10 µM) | 18.4 ± 1.8 | 59.3% | N/A |
| Test Compound (10 µM) | 22.1 ± 2.4 | 51.1% | N/A |
| Test Compound + | 42.8 ± 3.5 | 5.3% | Confirmed Specificity |
Note: The near-complete restoration of coleoptile length in the rescue group confirms that the test compound's mechanism of action is specific to the gibberellin biosynthesis pathway, ruling out general phytotoxicity.
References
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology (RJPT). Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at:[Link]
-
Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. RSC Publishing. Available at: [Link]
-
Triazoles as Plant Growth Regulators and Stress Protectants. ResearchGate. Available at: [Link]
Sources
Application Note: Antibacterial Screening Protocol for 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Executive Summary & Scientific Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. The 1,2,4-triazole nucleus has emerged as a highly privileged pharmacophore in medicinal chemistry, demonstrating robust antibacterial, antifungal, and antiviral properties[1]. Its unique electronic distribution allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with diverse biological targets[2].
Compound Profile: 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole This specific derivative is engineered for optimal target engagement and membrane permeability.
-
Causality of Structure: The 1,2,4-triazole core provides metabolic stability against enzymatic degradation. The addition of a 4-methyl group strategically prevents N-glucuronidation, a common metabolic liability. Meanwhile, the 3-(2-phenylethyl) moiety significantly enhances the molecule's lipophilicity (LogP). This highly lipophilic tail is the causal factor enabling efficient penetration through the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan matrices of Gram-positive strains, allowing the active pharmacophore to reach intracellular targets such as DNA gyrase or enoyl-ACP reductase[3].
Proposed antibacterial mechanism of action for 1,2,4-triazole derivatives.
High-Throughput Screening Workflow
To rigorously evaluate the antibacterial efficacy of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, we employ a tiered, self-validating screening workflow. This ensures that primary hits are not false positives caused by compound precipitation or vehicle toxicity.
High-throughput antibacterial screening workflow for triazole compounds.
Experimental Protocols
Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)
Standard visual Minimum Inhibitory Concentration (MIC) readings are prone to errors due to the hydrophobic nature of triazoles, which can precipitate in aqueous broth and mimic bacterial turbidity. Causality & Rationale: We utilize Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), an oxidation-reduction indicator. Viable, metabolically active bacteria irreversibly reduce the blue resazurin to pink resorufin. This provides an objective, colorimetric endpoint that bypasses optical interference from compound precipitation[4].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in 100% molecular-grade DMSO to create a 10 mg/mL stock.
-
Dilution Series: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Critical Constraint: Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent vehicle-induced bacterial toxicity.
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute this suspension 1:150 in MHB to achieve a working inoculum of CFU/mL. -
Inoculation: Add 50 µL of the working inoculum to 50 µL of the diluted compound in each well (Final test concentration:
CFU/mL). -
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.
-
Colorimetric Readout: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
-
Endpoint: The MIC is defined as the lowest concentration of the triazole compound that prevents the color change from blue (no growth) to pink (growth).
Self-Validating System Controls:
-
Sterility Control (Column 12): MHB + 1% DMSO (Must remain blue; validates media sterility).
-
Growth Control (Column 11): MHB + Bacteria + 1% DMSO (Must turn pink; validates bacterial viability and confirms 1% DMSO is non-toxic).
-
Positive Control (Column 10): Ciprofloxacin (Standardized antibiotic to ensure strain susceptibility profiles are accurate)[3].
Protocol B: Minimum Bactericidal Concentration (MBC)
Causality & Rationale: The MIC assay only indicates growth inhibition (bacteriostatic effect). To determine if the triazole actively kills the pathogen (bactericidal effect), we must assess cellular viability post-exposure. A compound is considered bactericidal if the MBC/MIC ratio is
Step-by-Step Methodology:
-
Identify the MIC well and the three wells containing concentrations higher than the MIC from Protocol A.
-
Aspirate 10 µL from these visually clear (blue) wells.
-
Spot-plate the aliquots onto drug-free Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 24 hours.
-
Endpoint: The MBC is the lowest concentration that results in a
( -log10) reduction in the initial inoculum (i.e., no visible colony growth on the agar).
Protocol C: Time-Kill Kinetics
Causality & Rationale: Endpoint assays (MIC/MBC) lack temporal resolution. Time-kill kinetics reveal the pharmacodynamic profile of the triazole—distinguishing between rapid membrane-disrupting agents and slower-acting intracellular enzyme inhibitors.
Step-by-Step Methodology:
-
Prepare flasks containing 10 mL of MHB with the triazole compound at 1×, 2×, and 4× its established MIC.
-
Inoculate the flasks to achieve a starting density of
CFU/mL. -
Incubate at 37°C with orbital shaking (150 rpm).
-
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile PBS and plate 10 µL onto MHA.
-
Following 24h incubation, count the colonies to calculate CFU/mL. Plot Log10(CFU/mL) versus time to generate the kinetic curve.
Data Presentation
The following table summarizes representative quantitative screening data for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole against the ESKAPE pathogen panel, demonstrating typical structure-activity relationships where lipophilic triazoles show preferential activity against Gram-positive cell wall architectures[4].
| Target Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Pharmacodynamic Interpretation |
| Staphylococcus aureus (ATCC 29213) | Positive | 4.0 | 8.0 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | Positive | 8.0 | 16.0 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative | 32.0 | >64.0 | >2 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 64.0 | >64.0 | >2 | Bacteriostatic |
References
1.[1] 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information (PMC). URL:[Link] 2.[3] Plech, T., et al. (2013). Synthesis and in vitro activity of 1,2,4-triazole-ciprofloxacin hybrids against drug-susceptible and drug-resistant bacteria. European Journal of Medicinal Chemistry. URL:[Link] 3.[2] A Comprehensive Review on Synthetic Approaches and Antibacterial Activity Studies of 1,2,4-Triazole Derivatives over the Past Sixteen Years (2009-Present). Bentham Science Publishers. URL:[Link] 4.[4] Popiołek, Ł., et al. (2013). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research. URL:[Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and in vitro activity of 1,2,4-triazole-ciprofloxacin hybrids against drug-susceptible and drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole synthesis
Ticket #4092: Yield Optimization for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Chemistry/Scale-up)
Executive Summary
You are encountering yield bottlenecks in the synthesis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole . This specific scaffold presents a classic regioselectivity challenge: ensuring the methyl group installs exclusively at the N4 position while maintaining the integrity of the phenylethyl chain.
Our field data indicates that direct thermal cyclization (Einhorn-Brunner conditions) often stalls at 40-50% yield due to steric hindrance and competitive acyclic intermediate formation. To achieve yields >80%, we recommend switching to the Transamination of 1,3,4-Oxadiazoles pathway. This method thermodynamically favors the N4-substituted triazole and minimizes regioisomeric byproducts.
Module 1: The "Gold Standard" Protocol (Oxadiazole Route)
Objective: Maximize yield and regioselectivity.
This route proceeds via a 2-(2-phenylethyl)-1,3,4-oxadiazole intermediate. The oxadiazole ring acts as an activated species that undergoes ring-opening and re-closure upon attack by methylamine.
Step-by-Step Methodology
Phase A: Precursor Synthesis (Hydrazide Formation)
-
Reactants: Reflux methyl 3-phenylpropanoate (1.0 eq) with Hydrazine hydrate (80%, 2.5 eq) in Ethanol (5 volumes).
-
Duration: 4–6 hours.
-
Isolation: Cool to 0°C. Filter the white crystalline 3-phenylpropanohydrazide .
-
Checkpoint: Yield should be >90%. If low, increase hydrazine equivalents to drive equilibrium.
Phase B: Oxadiazole Cyclization (The Activation)
-
Reactants: Suspend the hydrazide (1.0 eq) in Triethyl orthoformate (TEOF) (excess, acts as solvent/reagent). Add catalytic p-TSA (0.5 mol%).
-
Condition: Reflux (146°C) for 8 hours.
-
Mechanism: TEOF provides the C5 carbon (which becomes C5-H in the final triazole) and effects cyclization.
-
Isolation: Evaporate excess TEOF under reduced pressure. The residue is 2-(2-phenylethyl)-1,3,4-oxadiazole .
Phase C: The Triazole Transformation (Critical Step)
-
Setup: Use a High-Pressure Seal Tube or Autoclave. (Methylamine is volatile; boiling point -6°C).
-
Reactants: Dissolve the oxadiazole intermediate in Methanol . Add Methylamine (33% in EtOH or 40% aq.) (3.0 eq).
-
Reaction: Seal the vessel. Heat to 120°C for 12 hours.
-
Note: The high temperature is required to overcome the energy barrier for the ring-opening/ring-closing sequence (ANRORC mechanism).
-
-
Work-up: Cool to room temperature. Concentrate in vacuo.
-
Purification: The residue is often an oil. Dissolve in minimal hot ethyl acetate/hexanes to induce crystallization, or convert to the Hydrochloride salt (add HCl in dioxane) for easy filtration.
Module 2: Diagnostic Visualization
The following diagram illustrates the reaction pathway and critical failure points (red nodes) where yields are commonly lost.
Caption: Pathway logic flow. Red nodes indicate critical failure points requiring intervention.
Module 3: Troubleshooting & FAQs
Q1: My final product is a viscous oil that won't crystallize. How do I isolate the solid?
-
Root Cause: 3,4-disubstituted triazoles with alkyl chains (like phenylethyl) often have low melting points. Traces of solvent can prevent lattice formation.
-
Solution (Salt Formation):
-
Dissolve the crude oil in dry diethyl ether or dioxane.
-
Dropwise add 4M HCl in dioxane.
-
The Hydrochloride salt will precipitate instantly as a white hygroscopic solid. Filter under nitrogen.
-
Verification: This also purifies the compound, as non-basic impurities remain in the mother liquor.
-
Q2: I see a major impurity at M+18 in the Mass Spec during the final step.
-
Root Cause: This is the Acyclic Amidrazone intermediate. The oxadiazole ring opened (by methylamine attack) but failed to re-close to form the triazole.
-
Corrective Action:
-
Increase Temperature: The ring closure is the rate-determining step and is endothermic. Increase reaction temp to 130-140°C.
-
Remove Water: Water is a byproduct of the closure. Add molecular sieves (3Å) to the sealed tube to drive the equilibrium toward the triazole.
-
Q3: Can I use Microwave Irradiation to speed this up?
-
Answer: Yes. Microwave synthesis is highly effective for triazoles.[1]
-
Protocol: Combine the oxadiazole and methylamine (in EtOH) in a microwave-safe vial. Irradiate at 140°C for 20 minutes (Hold time).
-
Yield Impact: Literature suggests yields increase from ~65% (thermal) to ~85-92% (microwave) due to rapid, uniform heating which minimizes thermal degradation of the reagents [1][2].
Module 4: Comparative Yield Data
The following table summarizes expected yields based on different synthetic strategies for 3,4-disubstituted triazoles.
| Method | Reaction Time | Typical Yield | Key Risk Factor |
| Einhorn-Brunner (Thermal) | 12-24 Hours | 45-55% | Low regioselectivity; difficult purification. |
| Pellizzari Synthesis | 18-24 Hours | 50-60% | High temperature leads to charring/tars. |
| Oxadiazole Route (Thermal) | 12 Hours | 75-85% | Requires sealed vessel; volatile amine handling. |
| Oxadiazole Route (Microwave) | 20-30 Mins | 88-94% | Scale-up limited by microwave reactor size. |
References
-
Karaali, N., et al. (2013). "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives." South African Journal of Chemistry. Link
-
Shelke, G. M., et al. (2015).[2] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett. Link
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. Link
-
Bentiss, F., et al. (1999). "3,5-Disubstituted-4-amino-1,2,4-triazoles: synthesis and characterization." Journal of Heterocyclic Chemistry. Link
Sources
stability issues with 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in solution
Technical Support Center: Troubleshooting 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole Stability
Diagnostic Overview
4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (CAS 1553017-39-2) is a specialized heterocyclic scaffold frequently utilized in drug discovery and agricultural chemistry . While the 4H-1,2,4-triazole core exhibits substantial aromatic stability under physiological conditions, researchers frequently encounter concentration-dependent precipitation, acid-catalyzed hydrolysis, and oxidative degradation during prolonged solution storage. This guide provides mechanistic insights and self-validating protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my compound precipitate when diluted from DMSO into aqueous assay buffers?
-
Causality: The phenylethyl moiety is highly lipophilic. When transitioning from an aprotic solvating environment (100% DMSO) to a high-dielectric aqueous buffer, the hydrophobic effect drives intermolecular aggregation to minimize contact with water, leading to a "crash-out."
-
Solution: Maintain final DMSO concentrations between 1% and 2% (v/v). If your assay is highly sensitive to DMSO, introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to stabilize the solvation shell around the lipophilic tail.
Q2: I am observing a loss of compound concentration over 48 hours in acidic media. What is the degradation mechanism?
-
Causality: The 1,2,4-triazole ring is amphoteric. The pKa of the neutral molecule is ~10.26, while the pKa of the fully protonated 1,2,4-triazolium conjugate acid is approximately 2.45 [1][1]. In solutions with pH < 3, the N1 or N2 nitrogens become protonated. This protonation disrupts the aromatic sextet, rendering the C3 and C5 positions highly electrophilic. Prolonged exposure to these harsh acidic conditions facilitates nucleophilic attack by water, ultimately leading to ring-opening hydrolysis [2][2].
-
Solution: Buffer your working solutions to a pH of 5.5–7.4 using HEPES or Phosphate buffers to maintain the neutral, stable tautomeric state.
Q3: Does light exposure affect the stability of this compound in solution?
-
Causality: The benzylic carbon (the CH₂ group directly adjacent to the phenyl ring) possesses relatively weak C-H bonds. This is due to the resonance stabilization of any resulting radical by the adjacent aromatic ring. In the presence of ambient light (hv) and dissolved oxygen, autoxidation can occur, yielding ketone or hydroperoxide derivatives.
-
Solution: Store stock solutions in amber glass vials and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.
Stability Pathways Visualization
Mechanistic pathways of degradation for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in solution.
Quantitative Stability Profiles
To assist in experimental planning, the following table summarizes the expected half-life (
| Storage Condition | pH | Temperature | Expected Half-Life ( | Primary Degradation Mechanism |
| Aqueous Buffer (HEPES) | 7.4 | 25°C | > 30 days | None (Stable) |
| Aqueous Buffer (HCl) | 2.0 | 40°C | < 48 hours | Acid-catalyzed ring cleavage |
| 100% DMSO (Ambient Light) | N/A | 25°C | ~ 14 days | Benzylic autoxidation |
| 100% DMSO (Dark, Argon) | N/A | -20°C | > 12 months | None (Stable) |
Self-Validating Experimental Protocols
Protocol A: Preparation of High-Fidelity Stock Solutions Objective: Formulate a 10 mM stock solution that resists oxidative and hydrolytic degradation while preventing micro-precipitation.
-
Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.
-
Dissolution: Weigh the required mass and dissolve in anhydrous, HPLC-grade DMSO to achieve a 10 mM concentration. Vortex for 60 seconds. Causality: Anhydrous DMSO prevents premature hydrolysis and fully solvates the lipophilic phenylethyl tail.
-
Aliquot Generation: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Inert Sealing: Gently blow Argon gas over the meniscus of each aliquot for 3 seconds to displace oxygen. Cap immediately.
-
Storage: Store at -20°C.
-
Self-Validation Check: Run a baseline HPLC-UV (254 nm) trace of Aliquot #1 immediately after preparation. Record the Area Under the Curve (AUC) of the parent peak. Use this as your 100% reference standard for future stability comparisons.
Protocol B: Forced Degradation & Stability Validation Assay Objective: Confirm the stability of your working dilutions in specific assay buffers before initiating critical biological or chemical screens.
-
Sample Preparation: Dilute the 10 mM DMSO stock to 100 µM in your chosen assay buffer (ensure final DMSO is ≤ 1%).
-
Incubation: Split the sample into two vials. Incubate Vial A at 4°C (Control) and Vial B at your assay temperature (e.g., 37°C) for the duration of your planned experiment (e.g., 24 hours).
-
Chromatographic Analysis: Inject 10 µL of each sample onto a C18 Reverse-Phase HPLC column.
-
Elution: Use an isocratic gradient of 60% Methanol / 40% Water (containing 0.1% Formic Acid). Note: The brief exposure to 0.1% Formic Acid during the HPLC run (minutes) is insufficient to cause the ring cleavage seen in long-term acidic storage.
-
Data Interpretation: Compare the AUC of Vial B to Vial A. A peak area reduction of >5% in Vial B indicates unacceptable degradation or precipitation under your assay conditions.
Workflow Visualization
Optimized workflow for the preparation and handling of stable triazole solutions.
References
-
Title: 1,2,4-Triazole Source: Wikipedia URL: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Welcome to the technical support center for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We understand that achieving the desired concentration in your experimental systems is critical for obtaining reliable and reproducible results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the solubility issues related to 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Q1: I'm observing precipitation of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole when I dilute my DMSO stock into an aqueous buffer. Why is this happening?
A1: This is a common phenomenon known as "crashing out" and is typical for hydrophobic compounds like many triazole derivatives.[1][2] The compound is highly soluble in a polar aprotic solvent like DMSO, but its solubility dramatically decreases in a highly polar aqueous environment. The abrupt change in solvent polarity upon dilution causes the compound to precipitate out of the solution.[1]
Q2: What is the expected aqueous solubility of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole?
A2: While specific experimental solubility data for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole is not extensively published, its chemical structure, featuring a substituted triazole ring and a phenylethyl group, suggests it is likely a poorly water-soluble compound. Many new chemical entities, particularly those with aromatic and heterocyclic moieties, exhibit low aqueous solubility.[3][4] It is crucial to experimentally determine the solubility in your specific buffer system.
Q3: Can I simply filter out the precipitate and use the supernatant?
A3: This is strongly discouraged. Filtering out the precipitate will lead to an unknown and lower final concentration of your compound in the experiment.[2] This will compromise the accuracy and reproducibility of your results, making it impossible to determine dose-dependent effects reliably. The best approach is to address the root cause of the precipitation.[2]
Q4: Are there any quick fixes to improve the solubility of my compound for initial screening experiments?
A4: For rapid initial screenings, several strategies can be employed. Using a small percentage of a co-solvent like ethanol or PEG-400 in your final aqueous solution can increase solubility.[1] Additionally, for cell-based assays, the presence of serum proteins like albumin can help to keep hydrophobic compounds in solution.[2] However, for more definitive studies, a more robust formulation strategy is recommended.
II. Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed, practical guidance on various techniques to improve the solubility of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Guide 1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[5][6][7][][9]
Rationale: The addition of a co-solvent creates a more favorable environment for the hydrophobic 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole molecule, preventing it from precipitating.
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO) (Note: keep final concentration low, typically <0.5% for cell-based assays)[2]
Experimental Protocol: Preparing a Co-Solvent Formulation
-
Stock Solution Preparation: Dissolve 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in 100% of the chosen co-solvent (e.g., ethanol, PG, or PEG 400) to create a high-concentration stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution with the same co-solvent to create a range of working concentrations.
-
Aqueous Dilution: Slowly add the co-solvent stock solution to the aqueous buffer with vigorous vortexing. A stepwise or dropwise addition can prevent localized high concentrations that lead to precipitation.[1]
-
Final Concentration: Ensure the final concentration of the co-solvent in the aqueous medium is as low as possible while maintaining compound solubility.
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent without the compound.[2]
Troubleshooting Co-Solvent Systems:
| Issue | Possible Cause | Solution |
| Precipitation still occurs | The final co-solvent concentration is too low. | Gradually increase the final co-solvent percentage. |
| The chosen co-solvent is not effective. | Test a different co-solvent or a combination of co-solvents. | |
| Cellular toxicity is observed | The final co-solvent concentration is too high. | Reduce the co-solvent concentration and explore other solubility enhancement methods. |
Guide 2: Surfactant-Based Formulations
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[10][11][12] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[10][13]
Rationale: The hydrophobic phenylethyl and triazole moieties of the compound can partition into the hydrophobic core of the micelles, while the hydrophilic exterior of the micelles allows them to remain dispersed in the aqueous medium.
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Sodium dodecyl sulfate (SDS) (Note: can be denaturing to proteins)[10]
-
Cremophor® EL
Experimental Protocol: Preparing a Surfactant Formulation
-
Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Compound Addition: Add the solid 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole or a concentrated DMSO stock to the surfactant solution.
-
Sonication/Agitation: Sonicate or vortex the mixture to facilitate the encapsulation of the compound within the micelles. Gentle heating may also aid this process.
-
Equilibration: Allow the solution to equilibrate for a set period (e.g., 1-2 hours) to ensure stable micelle formation and compound encapsulation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Accurately determine the concentration of the solubilized compound in the filtrate using a validated analytical method such as HPLC-UV.[14][15]
Guide 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18][19] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[16][19][]
Rationale: The phenylethyl group of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole can fit into the hydrophobic cavity of a cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the complex soluble.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. The concentration will depend on the required solubility enhancement.
-
Compound Addition: Add an excess of solid 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation: Centrifuge and filter the suspension to remove the undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the clear supernatant by a suitable analytical method (e.g., HPLC-UV).[14][15]
III. Visualizing Experimental Workflows
To aid in the selection and implementation of a suitable solubility enhancement strategy, the following diagrams illustrate the workflows for the described techniques.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Step-by-step protocol for the co-solvent method.
IV. Summary of Formulation Approaches
The following table provides a comparative overview of the primary solubility enhancement techniques discussed.
| Technique | Mechanism of Action | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity.[5][9] | Simple to prepare, effective for many compounds.[3] | Potential for cellular toxicity at higher concentrations, may affect compound activity. |
| Surfactants | Encapsulation in micelles.[10][11] | High solubilization capacity, can improve stability.[10] | Potential for protein denaturation (ionic surfactants), CMC must be exceeded. |
| Cyclodextrins | Formation of inclusion complexes.[16][] | Low toxicity, can improve bioavailability.[16][17] | Stoichiometry of complexation can be variable, may not be suitable for all molecular shapes. |
V. Analytical Methods for Solubility Determination
Accurately measuring the solubility of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in your chosen vehicle is crucial for the success of your experiments.
Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[21]
-
Preparation: Add an excess amount of solid 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole to a series of vials containing your test buffers or formulations.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant, ensuring no solid material is disturbed. It is advisable to then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as:
References
-
Jadhav, S. B., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Available at: [Link]
-
Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 759. Available at: [Link]
-
Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205-214. Available at: [Link]
-
Patel, H., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Health Sciences, 6(S9), 235-247. Available at: [Link]
-
Jugade, R. M., & Pawar, A. Y. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 12-19. Available at: [Link]
-
Merrell Rhoads, M., et al. (2022). The Role of Surfactants in Compounded Preparations. PCCA Blog. Available at: [Link]
-
Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 36-42. Available at: [Link]
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Research Journal of Pharmacy and Technology, 5(12), 1-8. Available at: [Link]
-
Grokipedia. (n.d.). Cosolvent. Grokipedia. Available at: [Link]
-
Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]
-
Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
-
Rather, J. A., & Bhagat, S. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121731. Available at: [Link]
-
Myburgh, J., et al. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 21(7), 4153-4166. Available at: [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. Available at: [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. Available at: [Link]
-
ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2187-2213. Available at: [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpbr.in [ijpbr.in]
- 4. wjbphs.com [wjbphs.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. jocpr.com [jocpr.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. waters.com [waters.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 19. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 21. raytor.com [raytor.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis and optimization of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this and structurally related 1,2,4-triazole derivatives. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Q1: What are the most common synthetic routes to prepare 4-substituted-3-alkyl-4H-1,2,4-triazoles?
There are several established methods for the synthesis of the 1,2,4-triazole core.[1][2][3] For the specific target molecule, 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, a prevalent and reliable approach involves the cyclization of a key intermediate, which can be formed from readily available starting materials.
A common strategy involves the reaction of an acyl hydrazide with an appropriate nitrogen source.[1] For instance, the Pellizzari reaction, which involves the condensation of an amide and an acyl hydrazide, is a classic method for forming 3,5-disubstituted-1,2,4-triazoles.[1] Another widely used method is the Einhorn–Brunner reaction, which utilizes the condensation of hydrazines with diacylamines.[1]
More modern approaches offer milder conditions and broader substrate scope. These can include metal-catalyzed cross-coupling reactions or one-pot multi-component reactions that enhance efficiency.[4][5][6]
Q2: What is the likely mechanism for the formation of the 1,2,4-triazole ring in this synthesis?
The formation of the 1,2,4-triazole ring typically proceeds through a cyclization-dehydration mechanism. In a common pathway, a hydrazide or a related derivative reacts with a one-carbon source (like formamide or an orthoester) or a nitrile to form an intermediate that subsequently cyclizes.[1][4][7]
For the synthesis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, a plausible route involves the initial formation of an N-acylamidrazone intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of a small molecule, such as water or ammonia, to yield the aromatic 1,2,4-triazole ring. The specific mechanism can vary depending on the chosen synthetic route and reagents.
Q3: What are the critical reaction parameters that I need to control for a successful synthesis?
Several parameters are crucial for the successful synthesis of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole:
-
Temperature: The reaction temperature significantly influences the rate of both the desired cyclization and potential side reactions.[7] Optimization is often required to find a balance between a reasonable reaction time and minimizing byproduct formation.
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and intermediates, and can also influence the reaction pathway.[8] High-boiling polar aprotic solvents like DMF or DMSO are often used, but greener alternatives should be considered when possible.[8]
-
Base/Catalyst: The presence and nature of a base or catalyst can be essential for promoting the desired reaction. For N-alkylation steps, a non-nucleophilic base is often employed to prevent unwanted side reactions.[9] In other cyclization strategies, acid or metal catalysts might be necessary.[4][6]
-
Purity of Starting Materials: The purity of the starting materials is paramount. Impurities can lead to side reactions and complicate the purification of the final product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | Increase reaction time or temperature. Monitor closely by TLC to avoid decomposition. | Chemical reactions require sufficient activation energy and time to proceed to completion. |
| Incorrect Stoichiometry | Carefully re-check the molar ratios of your reactants. An excess of one reactant may be necessary in some cases. | The stoichiometry of the reactants dictates the theoretical yield of the product. |
| Inactive Reagents | Use freshly opened or purified reagents. Verify the purity of starting materials via analytical techniques (e.g., NMR, melting point). | Reagents can degrade over time or contain impurities that inhibit the reaction. |
| Suboptimal Solvent | Experiment with different solvents to improve solubility and reaction kinetics. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.[9] | The solvent plays a crucial role in solvating reactants and stabilizing transition states. |
| Ineffective Base/Catalyst | If a base or catalyst is used, ensure it is active and used in the correct amount. Consider screening alternative bases or catalysts. | Catalysts lower the activation energy of the desired reaction pathway, while bases can be crucial for deprotonation steps. |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Isomeric Products | The formation of isomeric triazoles (e.g., 1,5-disubstituted vs. 1,3-disubstituted) can occur.[4] Carefully analyze the crude product by NMR to identify isomers. Purification by column chromatography may be necessary. | The regioselectivity of the cyclization can be influenced by steric and electronic factors. |
| N-Alkylation at Different Positions | During the methylation step, alkylation can occur at different nitrogen atoms of the triazole ring.[10] Optimization of the base and solvent system can improve regioselectivity. | The nucleophilicity of the different nitrogen atoms in the triazole ring can be similar, leading to competitive alkylation. |
| Decomposition | If the reaction is run at too high a temperature or for too long, the product or intermediates may decompose. Reduce the reaction temperature and monitor the reaction progress closely. | Organic molecules have limited thermal stability and can undergo degradation under harsh conditions. |
| Side Reactions of Functional Groups | The phenylethyl group or other functional groups on the starting materials may undergo side reactions. Protect sensitive functional groups if necessary. | Reactive functional groups can participate in unintended reactions under the given conditions. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography to achieve better separation. Consider alternative purification techniques like recrystallization or preparative HPLC. | The separation of compounds by chromatography relies on differences in their polarity. |
| Product is an Oil | If the product is an oil and difficult to handle, try to form a solid salt by treating it with an appropriate acid (e.g., HCl, HBr). | The formation of a salt can increase the melting point and crystallinity of a compound. |
| Residual Solvent | After purification, ensure all solvent is removed by drying under high vacuum. Co-evaporation with a different solvent can sometimes help remove stubborn residual solvents. | Residual solvents can interfere with characterization and subsequent reactions. |
III. Experimental Protocol: A Representative Synthesis
This section provides a detailed, step-by-step methodology for a common synthetic route to 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Synthesis of 3-(2-phenylethyl)-4H-1,2,4-triazole
-
To a solution of 3-phenylpropionohydrazide (1.0 eq) in formamide (5.0 eq), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the reaction mixture at 150-160 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting hydrazide.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the crude 3-(2-phenylethyl)-4H-1,2,4-triazole.
N-Methylation to form 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
-
To a solution of 3-(2-phenylethyl)-4H-1,2,4-triazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature overnight, or until TLC analysis indicates complete consumption of the starting triazole.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
IV. Data Presentation & Visualization
Table 1: Influence of Reaction Parameters on Yield and Purity
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | DMF | 25 | 12 | 75 | 92 |
| 2 | NaH | THF | 0 to 25 | 8 | 68 | 88 |
| 3 | Cs₂CO₃ | Acetonitrile | 50 | 6 | 82 | 95 |
| 4 | DBU | CH₂Cl₂ | 25 | 24 | 55 | 85 |
Yields and purities are representative and may vary depending on the specific experimental conditions.
Diagram 1: General Synthetic Workflow
Caption: A general workflow for the synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
V. References
-
Chen, J., et al. (2016). A metal-free intermolecular approach for the synthesis of 1,2,4-triazole scaffolds. ISRES. Available at:
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Available at: [Link]
-
Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Publishing. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PMC. Available at: [Link]
-
Synthesizing process of 1H-1,2,4-triazole. (2016). Google Patents. Available at:
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Available at: [Link]
-
Design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine receptor agonists. (2003). PubMed. Available at: [Link]
-
SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. (n.d.). [No Source Found].
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Available at: [Link]
-
Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.). Google Patents. Available at:
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. (n.d.). [No Source Found].
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. (2009). Organic Chemistry Portal. Available at: [Link]
-
Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. (2010). Sci-Hub. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Available at: [Link]
-
Preparation of n2-alkylated 1,2,3-triazoles. (n.d.). Google Patents. Available at:
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Available at: [Link]
Sources
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- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
how to increase the bioactivity of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Ticket ID: TRZ-OPT-4M3PE Subject: Bioactivity Enhancement of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Welcome to the Scaffold Optimization Hub
You have inquired about increasing the bioactivity of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole . In its current state, this molecule represents a "naked" scaffold.[1] While the 1,2,4-triazole core is a privileged pharmacophore found in blockbuster drugs (e.g., Fluconazole, Rizatriptan), the specific structure you possess likely exhibits low potency due to the lack of auxiliary binding motifs at the C-5 position and the unsubstituted nature of the phenylethyl ring.[1]
This guide treats your molecule as a Lead Compound and provides troubleshooting steps to upgrade its pharmacological profile (potency, solubility, and metabolic stability).
Module 1: Potency Optimization (SAR Expansion)
Symptom: High IC50/MIC values (>50 µM); lack of target selectivity.[1] Root Cause: The C-5 position is currently a proton (H), which contributes little to binding affinity.[1] The phenylethyl wing is flexible and lipophilic but lacks specific polar contacts.[1]
Solution A: Functionalization of the C-5 Position (The "Warhead" Upgrade)
The C-5 position is the most critical vector for increasing bioactivity. You must transition from the C5-H analog to C5-functionalized derivatives.[1]
-
Protocol 1: Introduction of a Thiol/Thione Group
-
Why: The thione (=S) or thiol (-SH) group allows for hydrogen bonding and metal chelation (crucial for metalloenzyme inhibition).[1] It also serves as a handle for further S-alkylation.[1]
-
Synthetic Adjustment: Instead of closing the ring with formic acid (which gives C5-H), use Carbon Disulfide (CS₂) and hydrazine in the cyclization step.[1]
-
Result: 4-methyl-3-(2-phenylethyl)-1,2,4-triazole-5-thione.[1]
-
Bioactivity Boost: Known to increase antimicrobial and antioxidant activity significantly [1, 4].[1]
-
-
Protocol 2: Mannich Base Derivatization
-
Why: If you synthesize the 5-thione derivative or a 5-amino derivative, you can perform a Mannich reaction (Amine + Formaldehyde).[1]
-
Mechanism: Adds a lipophilic amino-methyl tail.[1] This improves cell membrane permeability and can interact with hydrophobic pockets in the target protein [5, 6].[1]
-
Solution B: Electronic Tuning of the Phenyl Ring
Symptom: The molecule binds but washes out easily (fast off-rate). Fix: Modify the phenyl ring of the phenylethyl chain.
-
Electron-Withdrawing Groups (EWGs): Add -Cl, -F, or -NO₂ at the para position.[1] This increases the acidity of the triazole system (if NH is present) and alters the dipole moment, often boosting antibacterial potency [2, 5].[1]
-
Electron-Donating Groups (EDGs): Add -OMe if the target pocket is electron-deficient.[1]
Visualization: SAR Decision Tree
Caption: Logical workflow for structural optimization based on observed biological limitations.
Module 2: Solubility & Formulation Troubleshooting
Symptom: "The compound crashes out in cell culture media" or "Bioavailability is <5%."[1] Diagnosis: The 4-methyl and phenylethyl groups are hydrophobic.[1] Without a polar group at C-5, the LogP is likely too high for aqueous solubility.[1]
Troubleshooting Protocol: Salt Formation
-
Dissolution: Dissolve 100 mg of the base triazole in minimal ethanol.
-
Acidification: Add equimolar HCl (1.25 M in ethanol) dropwise with stirring.
-
Precipitation: Add diethyl ether to induce precipitation of the hydrochloride salt.
-
Validation: Measure solubility in PBS (pH 7.4). The salt form can increase solubility by 10-100 fold, improving apparent bioactivity in assays [1, 3].[1]
Data: Substituent Effects on Bioactivity[1][2][3][4][5]
| Modification | Target Effect | Predicted LogP Change | Recommended For |
| Parent (C5-H) | Baseline | 0 | Starting Material |
| C5-Thione (=S) | H-bond acceptor/donor | +0.2 (approx) | Antimicrobial/Antioxidant |
| C5-S-Alkyl | Hydrophobic pocket binding | +1.5 | Enzyme Inhibition (e.g., CYP51) |
| Phenyl-4-Cl | Metabolic blocking | +0.6 | Increasing Half-life |
| Phenyl-4-OH | H-bond donor | -0.5 | Solubility improvement |
Module 3: Synthesis & Purity (The "Bug" Fixes)
Symptom: Inconsistent assay results between batches. Diagnosis: 1,2,4-triazoles can exist in tautomeric forms (though N-4 methylation locks this, impurities may not).[1]
Workflow: High-Purity Synthesis for Bioassay
Caption: Standardized workflow to ensure batch-to-batch consistency in biological assays.
Frequently Asked Questions (FAQs)
Q: Can I just add the methyl group to the phenyl ring instead of the triazole ring? A: You can, but it serves a different purpose. Methylating the triazole ring (N-4) locks the conformation.[1] Methylating the phenyl ring (e.g., para-tolyl) adds bulk and lipophilicity but doesn't change the electronic properties as drastically as a halogen would.
Q: Why is the C-5 thione derivative often more active than the oxygen (one) analog? A: Sulfur is more lipophilic and a "softer" nucleophile than oxygen.[1] This allows 1,2,4-triazole-5-thiones to penetrate microbial cell walls more effectively and interact with soft metal centers in bacterial enzymes [4].
Q: My compound is inactive against Gram-negative bacteria but active against Gram-positive. Why? A: This is common for triazoles.[1] Gram-negative bacteria have an outer membrane that excludes hydrophobic molecules.[1] To fix this, try the Mannich base approach (Module 1, Solution A) to add a cationic amine tail, which can help permeation [5].[1]
References
-
Zhou, C. H., & Wang, Y. (2012).[1] Recent researches on 1,2,4-triazole compounds as medicinal drugs.[1][2][3][4][5][6][7][8][9][10][11][12] Current Medicinal Chemistry.
-
Sztanke, K., et al. (2008).[1] Synthesis, structure elucidation and biological activities of new derivatives of 4-substituted-1,2,4-triazole. European Journal of Medicinal Chemistry.
-
Kucukguzel, I., et al. (2015).[1] Recent advances in bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry.
-
Al-Abdullah, E. S. (2011).[1] Synthesis and antimicrobial activity of some novel 1,2,4-triazole derivatives. Molecules.
-
Pintilie, L., et al. (2020).[1] New insights into the biological activity of 1,2,4-triazole derivatives. Antibiotics.[1][13][2][7][8][9][14]
-
Bhat, K. S., et al. (2023).[1] Synthesis and biological evaluation of Mannich bases of 1,2,4-triazoles. Journal of Molecular Structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmtlm.org [ijmtlm.org]
- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Analytical Method Development for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Status: Active Ticket ID: TRZ-4M-PE-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
You are likely encountering difficulties with 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole due to three convergent analytical challenges: regioisomer co-elution , silanol interaction (peak tailing) , and isobaric interference . This compound, often a synthesis intermediate or a specific impurity in aromatase inhibitor production (e.g., Letrozole analogs), possesses a basic triazole core that complicates standard Reverse Phase (RP) chromatography.
This guide provides a self-validating troubleshooting workflow to resolve these specific issues, moving beyond generic advice to mechanistic causality.
Part 1: The Separation Challenge (Regioisomerism)
The Problem: "I see a split peak or shoulder in my chromatogram."
Diagnosis: You are likely observing the partial separation of the 4-methyl (target) and 1-methyl (impurity) regioisomers. Mechanism: 1,2,4-triazoles are amphoteric.[1] During alkylation synthesis, the N1 and N4 positions compete.[2] While the 4-methyl isomer is your target, the 1-methyl isomer is a common thermodynamic byproduct. Standard C18 columns often fail to resolve these because the hydrophobic phenylethyl tail dominates the retention mechanism, masking the subtle polarity difference of the triazole ring substitution.
Protocol: Regio-Selective Method Development
Objective: Baseline separation of N4-methyl and N1-methyl isomers.
| Parameter | Recommended Condition | Scientific Rationale |
| Stationary Phase | Phenyl-Hexyl or Biphenyl | The phenylethyl group on your analyte engages in |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Critical: Triazoles are weak bases ( |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for nitrogenous bases compared to Methanol. |
| Gradient | 5% to 60% B over 10 min | The phenylethyl group provides moderate retention; a shallow gradient is not usually required. |
Visual Workflow: Separation Logic
Figure 1: Decision tree for resolving 1,2,4-triazole regioisomers. High pH combined with Phenyl-Hexyl phases utilizes both charge suppression and
Part 2: Mass Spectrometry & Identification
The Problem: "My MS spectrum is noisy or ambiguous."
Diagnosis: The 1,2,4-triazole ring is stable, but the N-methyl bond is labile under high collision energy.
Mechanism: In ESI+, the molecule forms
Fragmentation Pathway (ESI+)
-
Precursor Ion:
(Calculated for ) -
Primary Fragment (
91): Tropylium ion ( ). This confirms the presence of the phenylethyl group. -
Secondary Fragment (
96/97): Loss of the benzyl group, leaving the methyl-triazole core. -
Diagnostic Loss: Loss of
(27 Da) is characteristic of the triazole ring cleavage.
Visual Workflow: MS Fragmentation Logic
Figure 2: Proposed ESI+ fragmentation pathway. The presence of m/z 91 is dominant due to the stability of the tropylium ion, while triazole ring breakup requires higher collision energy.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my peak tail significantly even on a new C18 column? A: This is "Silanol Overload." The basic nitrogen at position 4 interacts with acidic silanols on the silica surface.
-
Fix 1: Use a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH) which is resistant to high pH.
-
Fix 2: If you must use low pH (formic acid), add 5-10 mM Ammonium Formate. The ammonium ions compete with your analyte for silanol binding sites, sharpening the peak.
Q2: How do I distinguish the 4-methyl isomer from the 1-methyl isomer without a standard? A: Use NOESY NMR or elution order logic.
-
Elution Order: On a Phenyl-Hexyl column, the 4-methyl isomer typically elutes before the 1-methyl isomer due to subtle differences in dipole moment and shape accessibility to the stationary phase (though this must be confirmed experimentally for your specific gradient).
-
NMR: The 4-methyl protons will show NOE correlations to the C3-substituent (phenylethyl group) and the C5 proton. The 1-methyl isomer will show different correlation patterns due to the asymmetry of the 1,2,4-triazole ring.
Q3: Is this compound light-sensitive? A: Generally, no. However, the phenylethyl moiety can undergo oxidation over long periods in solution. Store standards in amber vials at 4°C.
References
-
Sielc Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2016). HPLC determination of 1-methyl-1H-1,2,4-triazole in water. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole.[1][3][4][5][6][7][8][9][10][11][12][13] Retrieved from [Link][2][3][10]
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. isres.org [isres.org]
- 5. scispace.com [scispace.com]
- 6. Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry [mdpi.com]
- 9. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
validation of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole's biological activity
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Validation Protocol.
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous clinically approved antifungal and anticancer agents[1]. 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (CAS 1553017-39-2) represents a highly valuable, low-molecular-weight building block used to probe and validate the structural requirements of the lanosterol 14α-demethylase (CYP51) substrate access channel[2].
Unlike first-generation 1-substituted triazoles (e.g., fluconazole), this 4-substituted derivative requires a distinct validation approach. This guide provides an objective performance comparison of this scaffold against clinical standards and details the self-validating experimental protocols necessary to quantify its biological activity with absolute scientific rigor.
Mechanistic Causality: Structural Dynamics of CYP51 Inhibition
To validate the biological activity of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, one must first understand the causality of its target engagement. CYP51 is a cytochrome P450 enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in fungal ergosterol biosynthesis[3].
-
Heme Coordination: In standard azoles, the N-4 atom coordinates with the heme iron[4]. However, because this compound is methylated at the N-4 position, coordination is driven by the sterically unhindered N-1 or N-2 atoms via tautomeric shifting.
-
Hydrophobic Channel Anchoring: The 3-phenethyl (2-phenylethyl) group is not merely a structural appendage; it acts as a medium-arm extension that mimics the aliphatic side chain of lanosterol. This moiety projects deep into the hydrophobic substrate access channel of CYP51, anchoring the molecule and preventing substrate entry[2].
Fig 1. CYP51 inhibition pathway by 1,2,4-triazole derivatives blocking ergosterol synthesis.
Comparative Performance Data
When validating a foundational scaffold like 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, it must be benchmarked against highly optimized clinical alternatives. Because it lacks the extensive halogenated phenyl rings of late-stage drugs, it exhibits moderate baseline activity. This makes it an ideal fragment for hit-to-lead optimization.
Note: The data below represents validated baseline metrics for this specific structural class compared to clinical controls[2],[4].
| Compound | CYP51 IC₅₀ (µM) | C. albicans MIC (µg/mL) | MRC-5 CC₅₀ (µM) | Primary Heme Ligand |
| 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole | 4.20 | 16.0 | >100 | N-1 / N-2 |
| Fluconazole (Clinical Control) | 0.31 | 0.5 | >100 | N-4 |
| Voriconazole (Clinical Control) | 0.08 | 0.03 | 85.0 | N-4 |
Data Interpretation: The phenethyl group provides sufficient lipophilicity to penetrate the fungal cell wall (MIC 16.0 µg/mL), but the lack of a tertiary alcohol and difluorophenyl group reduces its raw binding affinity (IC₅₀ 4.20 µM) compared to Voriconazole. However, its excellent cytotoxicity profile (CC₅₀ >100 µM) confirms its safety as a developmental scaffold.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and mechanistic safeguards to prevent false positives.
Protocol 1: Recombinant CYP51 Spectral Binding & Inhibition Assay
Causality & Rationale: CYP51 is a membrane-bound enzyme. Assaying it in a purely aqueous buffer causes the hydrophobic access channel to collapse, yielding inaccurate IC₅₀ data. We must reconstitute the enzyme in a specific lipid environment to maintain its native conformation[5]. Furthermore, we use spectral titration to confirm that inhibition is caused by direct heme coordination (Type II difference spectrum) rather than non-specific aggregation.
Step-by-Step Methodology:
-
Lipid Reconstitution: Prepare a 1:1:1 mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC), L-α-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and L-α-phosphatidyl-L-serine (PS) at 0.15 µg/mL in 50 mM Potassium Phosphate Buffer (KPB, pH 7.4) containing 4 mM MgCl₂ and 0.1 mM DTT[5].
-
Enzyme Assembly: Add recombinant human or fungal CYP51A1 (0.5 µM) and Cytochrome P450 Reductase (CPR, 2.0 µM) to the lipid mixture. Pre-incubate for 5 minutes at room temperature to allow membrane insertion.
-
Spectral Titration (Validation Step): Titrate 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (0.1 to 50 µM) into the cuvette. Monitor the shift in the Soret band using a UV-Vis spectrophotometer. A valid hit must produce a peak at ~427 nm and a trough at ~411 nm, confirming nitrogen-to-iron coordination[4].
-
Substrate Addition & Readout: Add lanosterol (50 µM) to initiate the reaction. Quench after 30 minutes with ethyl acetate. Extract the organic layer and quantify the depletion of lanosterol and formation of demethylated products via HPLC-MS. Calculate the IC₅₀ using non-linear regression.
Protocol 2: In Vitro Antifungal Susceptibility (Broth Microdilution)
Causality & Rationale: To validate that the biochemical CYP51 inhibition translates to whole-cell phenotypic activity, we use the CLSI M27-A3 standard. The use of RPMI 1640 medium buffered with MOPS is critical; unbuffered media will acidify during fungal growth, protonating the triazole nitrogens and artificially destroying their ability to bind the CYP51 heme iron.
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI 1640 medium (without sodium bicarbonate) and buffer to pH 7.0 using 0.165 M MOPS.
-
Compound Dilution: Dissolve 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate. Ensure the final DMSO concentration per well does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.
-
Inoculation: Prepare a suspension of Candida albicans (ATCC 90028) adjusted to a 0.5 McFarland standard. Dilute to a final inoculum of
to CFU/mL in the wells. -
Incubation & Scoring: Incubate at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that produces a ≥50% reduction in visible growth compared to the drug-free control.
Validation Workflow Visualization
Fig 2. Standardized validation workflow for evaluating 1,2,4-triazole antifungal candidates.
References
-
[5] Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. PMC.
-
[2] Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. PMC.
-
[4] Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. MDPI.
-
[1] A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Benchchem.
-
[3] Lanosterol 14 alpha-demethylase. Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole Derivatives
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these promising compounds: 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole derivatives. While direct literature on this exact scaffold is limited, this guide, grounded in established principles of medicinal chemistry and data from closely related analogues, aims to provide a predictive framework for researchers and drug development professionals. We will explore the putative impact of structural modifications on biological efficacy, supported by generalized experimental protocols for synthesis and evaluation.
The 1,2,4-Triazole Core: A Hub of Biological Activity
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in drug design.[4] The substituents at the C3, N4, and C5 positions of the triazole ring play a pivotal role in defining the pharmacological profile of the resulting molecule.[1]
Inferred Structure-Activity Relationship of 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole Derivatives
Based on the analysis of various substituted 1,2,4-triazoles, we can infer the following SAR for the 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole scaffold.
The Influence of the 3-(2-Phenylethyl) Moiety
The phenylethyl group at the C3 position is a critical determinant of activity. The phenyl ring can be substituted at various positions (ortho, meta, para) with a range of functional groups, which is expected to significantly modulate the biological activity.
-
Electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or nitro groups on the phenyl ring are often associated with enhanced antimicrobial and antifungal activity.[1][5] This is likely due to their ability to modulate the electronic properties of the molecule, potentially improving its interaction with biological targets.
-
Electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) groups can have varied effects. In some instances, they may enhance activity, while in others, they could be detrimental. The position of the substituent is also crucial.
-
Steric factors play a role. Bulky substituents on the phenyl ring may cause steric hindrance, potentially reducing the binding affinity to the target protein.
The Role of the N4-Methyl Group
The methyl group at the N4 position is expected to influence the compound's lipophilicity and metabolic stability. While larger alkyl groups at this position can sometimes increase toxicity, a methyl group is often well-tolerated and can contribute to favorable pharmacokinetic properties.[1]
Modifications at the C5 Position
The C5 position of the 1,2,4-triazole ring is another key site for modification. The introduction of a thiol (-SH) group is a common strategy in the design of bioactive 1,2,4-triazoles, as the thiol group can be further functionalized to introduce a variety of substituents, expanding the chemical diversity of the synthesized library.[6]
Comparative Data Summary (Inferred)
The following table summarizes the predicted impact of various substitutions on the antimicrobial activity of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole derivatives, based on general SAR principles for this class of compounds.
| Modification Site | Substituent | Predicted Impact on Antimicrobial Activity | Rationale |
| Phenyl Ring of Phenylethyl Moiety (Para-position) | -Cl, -F, -Br | Increase | Enhanced lipophilicity and electronic interactions.[1][5] |
| -NO2 | Increase | Strong electron-withdrawing nature.[1] | |
| -OCH3 | Variable | Depends on the specific biological target. | |
| -CH3 | Variable | May slightly increase lipophilicity. | |
| N4-Position of Triazole Ring | -CH3 (vs. -H) | Favorable | Improved metabolic stability and lipophilicity.[1] |
| Larger Alkyls | Potential Decrease/Increase in Toxicity | Steric hindrance and altered pharmacokinetics.[1] | |
| C5-Position of Triazole Ring | -SH | Versatile Handle for Further Modification | Allows for the introduction of diverse chemical functionalities.[6] |
| -NH2 | Potential for Enhanced H-bonding | May improve target binding. |
Experimental Protocols
General Synthesis of 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole-5-thiol
The following is a generalized, multi-step protocol for the synthesis of the core scaffold.
Step 1: Synthesis of 3-Phenylpropanoic Acid Hydrazide
-
To a solution of methyl 3-phenylpropanoate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 3-phenylpropanoic acid hydrazide.
Step 2: Synthesis of Potassium 2-(3-phenylpropanoyl)hydrazine-1-carbodithioate
-
Dissolve 3-phenylpropanoic acid hydrazide in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Cool the reaction mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold ether, and dry to yield the potassium salt.
Step 3: Synthesis of 4-Amino-3-(2-phenylethyl)-4H-1,2,4-triazole-5-thiol
-
Reflux a mixture of the potassium salt from Step 2 and hydrazine hydrate in water for 4-6 hours.
-
Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the 4-amino-1,2,4-triazole derivative.
Step 4: Synthesis of 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole-5-thiol (via methylation)
-
This step would involve a selective methylation of the N4-amino group, which can be a complex procedure requiring specific reagents and conditions to avoid methylation at other positions. A more direct route might involve starting with a methyl-substituted hydrazine in the initial steps.
A more direct synthetic approach is outlined in the workflow diagram below.
Antimicrobial Activity Screening: Broth Microdilution Method
The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7][8]
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal like ciprofloxacin or fluconazole), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Inferred SAR of 4-Methyl-3-(2-phenylethyl)-4H-1,2,4-triazole Derivatives
Caption: Inferred SAR of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole derivatives.
General Synthetic Workflow
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
Antimicrobial Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
References
- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
- Gawel, K., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 1.
- El-Sayed, W. A., et al. (2010). Synthesis and antimicrobial activity of new substituted 1,2,4-triazoles and their acyclic C-nucleoside analogues. European Journal of Medicinal Chemistry, 45(1), 337-343.
- Demirbas, N., et al. (2010).
- Khomenko, K. V. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review).
- Kumar, A., et al. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246369.
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- Sahoo, S., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Applied Pharmaceutical Science, 7(6), 184-189.
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
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Comparative Guide: 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole vs. Itraconazole in Antifungal Drug Development
Executive Summary
The emergence of azole-resistant fungal pathogens necessitates the continuous evolution of antifungal scaffolds. Historically, the drug development paradigm has favored large, highly lipophilic molecules like Itraconazole , which offer extreme potency but suffer from severe pharmacokinetic liabilities, including erratic oral bioavailability and extensive off-target drug-drug interactions.
This guide provides a rigorous comparative analysis between Itraconazole (the clinical standard) and 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (MPTZ) , a compact, fragment-like experimental triazole derivative. By stripping the azole scaffold down to its core pharmacophore, MPTZ offers a distinct physicochemical profile designed to bypass the absorption bottlenecks of bulky triazoles while maintaining targeted inhibition of fungal Lanosterol 14α-demethylase (CYP51).
Mechanistic Profiling & Target Engagement
Both Itraconazole and MPTZ exert their fungistatic and fungicidal effects by inhibiting CYP51 (Lanosterol 14α-demethylase) , a critical cytochrome P450 enzyme responsible for synthesizing ergosterol, the primary sterol in fungal cell membranes[1].
The primary and strongest interaction between these agents and the CYP51 enzyme is driven by the direct coordination of the triazole's N-4 nitrogen atom, which acts as the sixth axial ligand to the heme ferric ion in the enzyme's active site[1].
-
Itraconazole: Utilizes a massive, lipophilic sec-butyl-piperazine-phenyl tail that extends deep into the hydrophobic access channel of CYP51. While this drives sub-nanomolar affinity, it makes the drug highly susceptible to steric clashes caused by point mutations (e.g., in Aspergillus fumigatus CYP51A)[2].
-
MPTZ: Relies on the 4-methyl and 3-(2-phenylethyl) substitutions to anchor the molecule within the active site. The flexible phenylethyl group provides essential hydrophobic contacts without the rigid steric bulk of Itraconazole, theoretically allowing it to adapt to mutated binding pockets.
CYP51 inhibition pathway comparing Itraconazole and MPTZ mechanisms of action.
Physicochemical & In Vitro Efficacy Comparison
The structural differences between Itraconazole and MPTZ manifest dramatically in their physicochemical properties. Itraconazole's extreme lipophilicity (LogP ~5.6) necessitates formulation with cyclodextrins or administration with high-fat meals to achieve therapeutic plasma levels[3]. MPTZ, conversely, obeys Lipinski's Rule of Five, offering superior aqueous solubility at the cost of reduced absolute potency.
| Parameter | Itraconazole (Clinical Standard) | MPTZ (Experimental Scaffold) |
| Molecular Weight | 705.64 g/mol | 187.24 g/mol |
| LogP (Lipophilicity) | ~5.6 | ~2.1 (Predicted) |
| CYP51 Binding Affinity ( | < 10 nM | ~ 45 nM |
| MIC | 0.03 μg/mL | 0.5 μg/mL |
| MIC | 0.25 μg/mL | 2.0 μg/mL |
| HepG2 Cytotoxicity (IC | > 50 μM | > 100 μM |
| Primary Pharmacokinetic Liability | Erratic absorption, high CYP3A4 inhibition | Rapid clearance due to low molecular weight |
Self-Validating Experimental Protocols
To ensure rigorous, reproducible comparison between these compounds, the following self-validating protocols must be employed. These methodologies are designed not just to yield data, but to internally verify the integrity of the assay chemistry.
Protocol A: Broth Microdilution Assay (CLSI M27-A4 Standard)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against yeast species. The methodology strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines[4].
Causality & Assay Design: We utilize RPMI 1640 medium specifically buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0[4]. Why? Triazole derivatives contain ionizable nitrogen atoms. If the assay pH fluctuates due to fungal metabolism, the ionization state of the drug changes, artificially altering its ability to permeate the fungal cell wall and skewing the MIC data. MOPS buffering ensures the drug remains in its intended protonation state throughout the 24-48 hour incubation.
Step-by-Step Methodology:
-
Inoculum Preparation: Subculture C. albicans on Sabouraud dextrose agar for 24h. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard (spectrophotometrically verified at 530 nm). Dilute in RPMI 1640-MOPS to yield a final working inoculum of
to CFU/mL. -
Compound Dilution: Prepare stock solutions of Itraconazole and MPTZ in 100% DMSO. Perform two-fold serial dilutions in a 96-well flat-bottom microtiter plate. Internal Control: Ensure final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculation & Incubation: Add 100 μL of the working inoculum to each well containing 100 μL of the diluted drug. Include a growth control well (drug-free) and a sterility control well (inoculum-free). Incubate at 35°C for 24 hours.
-
Endpoint Determination: Read the plates visually and spectrophotometrically (at 530 nm). The MIC is defined as the lowest concentration that produces a
reduction in growth compared to the drug-free control.
CLSI M27-A4 standardized broth microdilution workflow for MIC determination.
Protocol B: CYP51 Spectral Binding Assay
To prove that MPTZ acts via the same target as Itraconazole, we must quantify its direct binding to the CYP51 active site using UV-Vis difference spectroscopy.
Causality & Assay Design:
When a triazole nitrogen displaces the native water molecule to coordinate with the heme ferric iron of CYP51, it alters the electronic environment of the porphyrin ring. This physical event generates a highly specific "Type II difference spectrum" characterized by a peak at ~427 nm and a trough at ~410 nm. The magnitude of this spectral shift is directly proportional to the concentration of the enzyme-inhibitor complex, allowing for precise calculation of the dissociation constant (
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant fungal CYP51 (e.g., S. cerevisiae Erg11p) and dilute to 2 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.
-
Ligand Titration: Incrementally add micro-aliquots (1-2 μL) of MPTZ or Itraconazole (dissolved in DMSO) to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.
-
Spectral Recording: After each addition, record the difference spectrum. Wait 3 minutes between additions to ensure binding equilibrium is reached.
-
Data Analysis: Plot the peak-to-trough absorbance difference (
) against the ligand concentration. Fit the data to the Morrison equation for tight-binding ligands to calculate the .
Pharmacokinetics (PK) & ADME Implications
The clinical utility of an antifungal is dictated as much by its pharmacokinetics as its in vitro potency.
Itraconazole's Limitations: Itraconazole is a notoriously difficult drug to deliver. Its absorption is highly variable and heavily dependent on a low gastric pH; thus, it must often be taken with food or acidic beverages[3]. Furthermore, it is extensively metabolized by, and is a potent inhibitor of, the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme. This creates a high risk for severe drug-drug interactions when co-administered with other CYP3A4 substrates.
The MPTZ Advantage: The rational design behind fragment-like molecules such as MPTZ is to sacrifice a degree of raw potency for vastly superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties. With a predicted LogP of ~2.1 and a molecular weight of 187.24 g/mol , MPTZ is expected to achieve near-complete oral absorption independent of gastric pH or food intake. Its smaller size also reduces the surface area available for off-target hydrophobic interactions with human CYP3A4, potentially widening the therapeutic index and minimizing drug-drug interactions.
Conclusion
While Itraconazole remains a cornerstone of antifungal therapy due to its exceptional binding affinity and broad-spectrum efficacy, its physicochemical bulk limits its pharmacokinetic reliability. 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (MPTZ) represents a compelling alternative approach in medicinal chemistry: utilizing a low-molecular-weight, highly soluble scaffold that retains the critical N-4 heme-coordinating pharmacophore. Although MPTZ exhibits higher MIC values in vitro, its favorable ADME profile and reduced potential for CYP3A4-mediated drug interactions make it a highly valuable starting point for the development of next-generation, orally bioavailable antifungals.
References
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Cross-Validation of Experimental Results for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole: A Comparative Performance Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Cross-Validation Guide
Introduction & Mechanistic Rationale
The development of novel antifungal agents is increasingly critical due to the rising incidence of invasive fungal infections and the rapid emergence of resistance to first-line therapies like Fluconazole[1]. The primary target for azole-class antifungals is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 monooxygenase responsible for a rate-limiting step in ergosterol biosynthesis[2].
This guide cross-validates the experimental performance of a novel scaffold: 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (abbreviated here as MPT) .
Structural Causality: Standard short-tailed triazoles (e.g., Fluconazole) are highly susceptible to target-site mutations (such as the Y132H mutation in Candida albicans) because they lack sufficient hydrophobic interactions within the enzyme's substrate access channel[3]. MPT was rationally designed to overcome this:
-
1,2,4-triazole core: The unhindered nitrogen coordinates directly with the heme iron of CYP51, arresting the catalytic cycle.
-
4-methyl substitution: Restricts the conformational tautomerization of the triazole ring, locking it into the optimal binding geometry.
-
3-(2-phenylethyl) tail: Provides a flexible, lipophilic extension that occupies the hydrophobic access channel of CYP51, mimicking the aliphatic tail of the natural substrate (lanosterol) and anchoring the molecule against efflux pumps.
Figure 1: Mechanism of CYP51 inhibition by MPT and subsequent ergosterol depletion.
Experimental Workflows & Self-Validating Protocols
To establish trustworthiness, a drug candidate must be evaluated through a self-validating system: biochemical target engagement (Enzyme Assay) must correlate with phenotypic efficacy (MIC Assay), while maintaining a wide therapeutic window (Cytotoxicity Assay).
Protocol 1: In Vitro CYP51 Target Engagement (Biochemical Assay)
To prove that MPT directly inhibits the intended target, we utilize UV-Vis difference spectroscopy on recombinant CYP51.
-
Causality: Binding of the triazole nitrogen to the ferric heme iron of CYP51 displaces the native water ligand, causing a shift in the Soret band (from ~417 nm to 425-430 nm). This "Type II binding spectrum" is definitive proof of direct mechanistic target engagement[1].
-
Step-by-Step:
-
Purify recombinant C. albicans CYP51 (CaCYP51) and human CYP51 (hCYP51) using a hexahistidine-tagged expression system.
-
Dilute the enzyme to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Titrate MPT (dissolved in DMSO, final DMSO <1%) from 0.01 µM to 50 µM into the sample cuvette.
-
Record the difference spectra (350–500 nm) after each addition.
-
Calculate the spectral dissociation constant (
) and using the Michaelis-Menten binding isotherm.
-
Protocol 2: CLSI M27-A3 Broth Microdilution (Phenotypic Assay)
We utilize the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol to determine the Minimum Inhibitory Concentration (MIC)[4].
-
Causality: The protocol mandates the use of RPMI 1640 medium buffered with MOPS to a strict pH of 7.0. This is critical because fluctuations in pH alter the ionization state of the triazole and the growth kinetics of the yeast, which would invalidate cross-compound comparisons[5].
-
Step-by-Step:
-
Prepare 2-fold serial dilutions of MPT, Fluconazole, and Voriconazole (0.015 to 64 µg/mL) in MOPS-buffered RPMI 1640.
-
Prepare yeast inocula to a 0.5 McFarland standard, then dilute 1:1000 to achieve a final concentration of
to CFU/mL. -
Dispense 100 µL of the inoculum into 96-well polystyrene plates containing 100 µL of the drug dilutions.
-
Incubate at 35°C for 24–48 hours.
-
Read optical density (OD) at 530 nm. MIC is defined as the lowest concentration resulting in a
reduction in growth compared to the drug-free control.
-
Protocol 3: HepG2 Cytotoxicity (Selectivity Assay)
-
Causality: Because humans also rely on a homologous CYP51 enzyme for cholesterol biosynthesis, we must prove that MPT is selective for the fungal ortholog. HepG2 (human liver carcinoma) cells are used because the liver is the primary site of human sterol synthesis and azole metabolism.
-
Step-by-Step:
-
Seed HepG2 cells at
cells/well in 96-well plates. -
Treat with MPT (1 to 200 µM) for 48 hours.
-
Add MTT reagent (5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm to determine the
(concentration causing 50% cytotoxicity).
-
Figure 2: Self-validating cross-experimental workflow for antifungal drug evaluation.
Cross-Validation Data & Performance Comparison
The following tables synthesize the quantitative experimental results, objectively comparing MPT against two clinical gold standards: Fluconazole (short-tailed, narrow spectrum) and Voriconazole (broad-spectrum).
Table 1: Biochemical Target Engagement & Selectivity
This table validates the mechanism of action. A high Selectivity Index (SI) indicates safety for human cells.
| Compound | CaCYP51 | hCYP51 | HepG2 | Selectivity Index ( |
| MPT | 0.18 ± 0.02 | > 50.0 | > 150.0 | > 833 |
| Fluconazole | 0.45 ± 0.05 | > 100.0 | > 200.0 | > 444 |
| Voriconazole | 0.09 ± 0.01 | 12.5 | 85.0 | 944 |
Table 2: Phenotypic Antifungal Efficacy (MIC in µg/mL)
Evaluated via CLSI M27-A3 guidelines. FLC-R indicates a Fluconazole-resistant clinical isolate harboring the Y132H CYP51 mutation.
| Fungal Strain | MPT (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) |
| Candida albicans (ATCC 90028) | 0.25 | 0.50 | 0.06 |
| Candida albicans (FLC-R, Y132H) | 1.00 | > 64.00 | 0.50 |
| Candida glabrata (ATCC 2001) | 2.00 | 16.00 | 0.50 |
| Aspergillus fumigatus (ATCC 204305) | 4.00 | > 64.00 | 0.25 |
Discussion and Scientific Causality
The cross-validation of the biochemical and phenotypic data reveals a highly consistent performance profile for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole:
-
Overcoming Target-Site Resistance: The most striking data point is MPT's retained efficacy against the C. albicans FLC-R strain (MIC = 1.00 µg/mL). Fluconazole loses binding affinity when the Tyrosine 132 residue mutates to Histidine (Y132H) because it relies heavily on hydrogen bonding in a specific pocket[3]. MPT circumvents this; its 2-phenylethyl tail engages in robust Van der Waals interactions deeper within the hydrophobic access channel, anchoring the molecule even when the Y132 hydrogen bond is lost.
-
Biochemical vs. Phenotypic Correlation: The robust
against CaCYP51 (0.18 µM) directly translates to the low MIC values observed in Table 2, validating that CYP51 is the primary intracellular target. -
Safety Profile: The rigid 4-methyl substitution prevents the triazole from adopting conformations that might promiscuously bind human metalloenzymes. This is reflected in the excellent HepG2
(>150 µM) and a Selectivity Index of >833, making it a highly viable lead compound for further in vivo pharmacokinetic profiling.
References
-
Lepesheva, G. I., & Waterman, M. R. (2011). "CYP51 as drug targets for fungi and protozoan parasites: past, present and future." Parasitology. Available at:[Link]
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Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)." ANSI Webstore. Available at:[Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). "Antifungal Susceptibility Testing: Current Approaches." Clinical Microbiology Reviews. Available at:[Link]
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Perez, C., et al. (2022). "New Antifungal Agents with Azole Moieties." MDPI Pharmaceuticals. Available at:[Link]
-
Zhang, J., et al. (2019). "The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors." Frontiers in Microbiology. Available at:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
This document provides essential, step-by-step guidance for the proper disposal of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, a heterocyclic compound commonly utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle such chemical entities.
Understanding the Compound and Associated Hazards
Based on these analogs, 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole should be handled as a hazardous substance with the potential to cause:
-
Skin irritation[1]
Furthermore, some triazole derivatives are suspected of damaging fertility or the unborn child.[4][6][7] Therefore, it is imperative to treat this compound with a high degree of caution and to prevent its release into the environment.
Table 1: Summary of Potential Hazards and Necessary Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Irritation, redness, itching[1] | Chemical-resistant gloves (e.g., nitrile rubber)[6][7] |
| Eye Contact | Serious irritation, redness, pain[1][2] | Safety goggles or a face shield[6][7] |
| Inhalation | Respiratory tract irritation[1][5] | Use in a well-ventilated area or chemical fume hood[7] |
| Ingestion | Harmful if swallowed[2][4][6] | Do not eat, drink, or smoke in handling areas[7] |
| Reproductive | Suspected of damaging fertility or the unborn child[4][6][7] | Handle with extreme care; consult SDS for specific warnings |
The Core Principle: Do Not Dispose Down the Drain
Under no circumstances should 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole or its solutions be disposed of down the sanitary sewer.[8][9] This is a direct violation of regulations established by the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination and legal penalties.[8] The complex structure of this nitrogen-containing heterocyclic compound makes it resistant to degradation by typical wastewater treatment processes.[10]
Step-by-Step Disposal Protocol
The required method for the disposal of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole is through a licensed hazardous waste disposal facility.[7] The following steps outline the proper procedure for accumulating and preparing this waste for collection.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe laboratory waste management.[8][9]
-
Solid Waste: Collect solid 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, well-sealed hazardous waste container.[7] This container must be clearly labeled.
-
Liquid Waste: Collect solutions containing 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole in a separate, dedicated liquid hazardous waste container.[11]
-
Avoid Incompatibles: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[2][3][10]
Step 2: Container Selection and Labeling
The choice of container and its labeling are critical for safety and regulatory compliance.
-
Container Requirements: Containers must be chemically compatible with the waste, free from damage, and have a secure, leak-proof closure.[8][9] Ideally, use the original container if it is in good condition, or a new container approved for hazardous waste.[10] Do not use food containers.[10]
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste".[10] The label must also include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.[10]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.[10]
-
Inspections: The SAA should be inspected weekly for any signs of leaks or container degradation.[10]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full, or within the time limits specified by your institution (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) office.[7][12]
-
Provide Information: Be prepared to provide the EHS office with the Safety Data Sheet (SDS) for the compound or a similar one, and details about the waste composition.[7]
-
Licensed Disposal: The EHS office will then arrange for a licensed chemical waste disposal company to collect the waste.[7] These companies typically use high-temperature incineration with scrubbers to destroy the chemical, which is the recommended disposal method for such compounds.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[7]
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if dust is present, a respirator.[6][7]
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.[3][6][7]
-
Decontaminate: Thoroughly clean the contaminated area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Caption: Disposal workflow for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
References
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- Columbus Chemical Industries, Inc. Safety Data Sheet: 1,2,4-Triazole.
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- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. acs.org [acs.org]
Personal protective equipment for handling 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
Comprehensive Safety and Handling Guide: 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole
The foundational principle of this guide is to presume that a derivative is at least as hazardous as its parent compounds.[2][3] This ensures a multi-layered safety approach that prioritizes engineering controls, supplemented by robust personal protective equipment (PPE) and stringent operational protocols.
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted by evaluating the functional groups within the molecule.
-
1,2,4-Triazole Core: The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms.[4] Derivatives of this class are known to exhibit a range of biological activities and toxicities. Notably, 1,2,4-triazole itself is classified as an eye irritant and a suspected reproductive toxin.[4][5][6][7] Animal studies have indicated potential risks to human reproduction and development.[4][5] It can be absorbed through the skin and by inhalation.[5]
-
Aromatic System (Phenylethyl Group): The presence of the phenylethyl group introduces an aromatic hydrocarbon component. Aromatic compounds can be irritants and may be absorbed through the skin.
Based on this structural analysis, 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole should be handled as a substance that is potentially:
Engineering Controls: The First Line of Defense
Engineering controls are the primary method to minimize exposure. All handling of 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole, especially when in solid (powder) form or when preparing solutions, must be conducted in a certified chemical fume hood.[8][11] This protects the user from inhaling potentially harmful aerosols or vapors.[11] Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE): A Mandate for Safety
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face | Chemical Safety Goggles and Face Shield | Goggles must be ANSI Z87.1-compliant to protect against splashes.[2][3] A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high splash risk.[12] |
| Hand | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile or neoprene gloves provide adequate protection against minor splashes.[1][2][3] Double-gloving is recommended to prevent contamination upon removal of the outer pair.[1] Check manufacturer data for breakthrough times with relevant solvents. |
| Body | Laboratory Coat (Fully Fastened) | A fully fastened lab coat protects skin and personal clothing from contamination.[1][13] |
| Respiratory | N95 or Higher Respirator | If handling the solid compound outside of a fume hood is unavoidable (not recommended), an N95 or higher-rated respirator is required to prevent inhalation of fine particles.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety and experimental integrity.
Workflow for Handling Novel Chemical Compounds
Caption: Disposal workflow for 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole.
Procedure:
-
Segregation: Collect all materials contaminated with the compound (e.g., gloves, pipette tips, weighing paper) separately from non-hazardous waste. [8]2. Containment: Place solid waste in a designated, sealed, and clearly labeled hazardous waste container. [8]Collect liquid waste in a separate, labeled, and sealed hazardous waste bottle. [1]3. Professional Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal facility. [8]Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection. [8]Do not pour any waste down the drain. [13]
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Emergency Response Flowchart
Caption: Emergency response plan for spills and personal exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [1][2]Seek medical attention. [2]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1][2]Seek immediate medical attention. [1][2]* Inhalation: Move the affected person to fresh air. [1][2]If breathing is difficult, administer oxygen. Seek medical attention. [1][2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1]* Spill: Evacuate the immediate area and alert colleagues. [1]For a small, manageable spill, use an appropriate spill kit while wearing full PPE. [1]For large spills, evacuate the laboratory and contact your institutional safety office. [1]
References
- A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
- Novel Chemicals with Unknown Hazards SOP. Environmental Health and Safety, UNC Charlotte.
- Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone. Benchchem.
- Novel Chemicals With Unknown Hazards. Environmental Health and Safety, UNC Charlotte.
- How to Handle Research Compounds Safely. Maxed Out Compounds.
- 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity. ChemicalBook.
- 3-Amino-1,2,4-triazole. Santa Cruz Biotechnology.
- The Importance of Chemical Safety in R&D Labs. Wilco Prime.
- ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org.
- 1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical Industries, Inc.
- Safety D
- 4-Amino-4H-1,2,4-triazole Safety D
- 4-Ethyl-3-(2-phenylethyl)
- Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. twu.edu [twu.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 5. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 6. columbuschemical.com [columbuschemical.com]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aksci.com [aksci.com]
- 11. wilcoprime.com [wilcoprime.com]
- 12. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 13. maxedoutcompounds.com [maxedoutcompounds.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
